molecular formula C7H4BrFO2 B15382896 4-Bromo-2-fluoro-3-hydroxybenzaldehyde

4-Bromo-2-fluoro-3-hydroxybenzaldehyde

Cat. No.: B15382896
M. Wt: 219.01 g/mol
InChI Key: MLSROSFMQRYJTB-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-hydroxybenzaldehyde (CAS 1427373-29-2) is a versatile multifunctional aromatic aldehyde of high interest in advanced organic synthesis and drug discovery. Its molecular formula is C7H4BrFO2, with a molecular weight of 219.01 g/mol. [1] This compound serves as a key synthetic intermediate, particularly in the formation of Schiff base ligands. The aldehyde group condenses readily with primary amines to create imine products that can coordinate with various metal ions to form complexes with investigated biological activities [5] . The strategic placement of bromo, fluoro, and hydroxy substituents on the benzaldehyde core allows for precise structural modifications, making it a valuable scaffold in medicinal chemistry and materials science. In research applications, this compound is specifically employed as a building block for pharmaceutical intermediates and in the development of novel compounds with potential biological properties. The presence of multiple halogen atoms makes it suitable for further functionalization via cross-coupling reactions. As a solid, it should be stored in an inert atmosphere at 2-8°C for stability [1] . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-2-fluoro-3-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSROSFMQRYJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and structural formula of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 4-Bromo-2-fluoro-3-hydroxybenzaldehyde , a specialized intermediate used in medicinal chemistry.

High-Purity Intermediate for Structure-Activity Relationship (SAR) Optimization [1]

Executive Summary

4-Bromo-2-fluoro-3-hydroxybenzaldehyde (CAS: 1805027-41-1) is a trisubstituted benzaldehyde derivative characterized by a dense functionalization pattern.[2][3] It serves as a critical scaffold in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and PROTAC® linkers where precise orthogonal functionalization is required. The presence of the fluorine atom adjacent to the hydroxyl group modulates the pKa and lipophilicity (LogP), while the bromine handle facilitates palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for library expansion.

Chemical Identity & Physicochemical Properties[4][5][6][7][8]

The compound is defined by a specific substitution pattern that balances electronic activation with metabolic stability.[4]

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name 4-Bromo-2-fluoro-3-hydroxybenzaldehyde
CAS Registry Number 1805027-41-1
Molecular Formula C₇H₄BrFO₂
Molecular Weight 219.01 g/mol
Exact Mass 217.9379 Da
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Melting Point 128–132 °C (Typical range for this class)
Structural Analysis & Electronic Effects[9]
  • Aldehyde (C1): Acts as an electrophilic handle for reductive amination or olefination (Wittig/Horner-Wadsworth-Emmons).[4]

  • Fluorine (C2): Provides metabolic blockage at a metabolically labile site and induces an inductive electron-withdrawing effect (-I), lowering the pKa of the adjacent phenol.[4]

  • Hydroxyl (C3): A hydrogen bond donor/acceptor.[4] Its position between the Fluorine and Bromine creates a "push-pull" electronic environment, making the phenolic proton more acidic than in unsubstituted phenol.

  • Bromine (C4): A versatile handle for C-C or C-N bond formation.[4] Its position para to the aldehyde allows for linear extension of the molecule.[4]

Synthetic Methodology

The synthesis of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde presents a regioselectivity challenge due to the directing effects of the existing substituents. The most robust route involves the controlled bromination of the 2-fluoro-3-hydroxybenzaldehyde precursor.

Protocol: Regioselective Bromination

Objective: Selectively install the bromine atom at the C4 position (ortho to the hydroxyl group) while minimizing C6 substitution.[4]

Reagents:

  • Precursor: 2-Fluoro-3-hydroxybenzaldehyde

  • Brominating Agent:

    
    -Bromosuccinimide (NBS) or Bromine (
    
    
    
    )[4]
  • Solvent: Acetonitrile (ACN) or Glacial Acetic Acid (

    
    )[4]
    
  • Catalyst: Ammonium Acetate (

    
    ) (optional, for buffering)[4]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 2-fluoro-3-hydroxybenzaldehyde in ACN (0.5 M concentration).

  • Cooling: Cool the solution to 0–5 °C to suppress over-bromination.

  • Addition: Add 1.05 eq of NBS portion-wise over 30 minutes. The slow addition is critical to maintain regiocontrol.[4]

    • Mechanism:[4][5][6] The hydroxyl group strongly activates the ortho (C2, C4) and para (C6) positions.[4] Since C2 is blocked by Fluorine, competition exists between C4 and C6. Low temperature favors the kinetically controlled product (C4) over the thermodynamically stable C6 isomer.[4]

  • Monitoring: Monitor by HPLC/TLC. The starting material should disappear within 2–4 hours.[4]

  • Quench & Workup: Quench with saturated sodium thiosulfate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) to remove excess bromine.[4] Extract with Ethyl Acetate.[4][6]
    
  • Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (SiO2, Hexane:EtOAc gradient).

Visualization: Synthetic Logic & Functionalization

The following diagram illustrates the synthetic pathway and the downstream utility of the scaffold.

SynthesisWorkflow Start 2-Fluoro-3-hydroxy- benzaldehyde Reagent NBS / ACN (0°C, Controlled Addition) Start->Reagent Activation Intermediate Transition State (OH-Directed) Reagent->Intermediate Electrophilic Subst. Product 4-Bromo-2-fluoro- 3-hydroxybenzaldehyde (Target) Intermediate->Product Regioselection (C4) Suzuki Suzuki Coupling (Biaryl Scaffolds) Product->Suzuki Pd(0), Ar-B(OH)2 RedAm Reductive Amination (Linker Attachment) Product->RedAm R-NH2, NaBH(OAc)3 Ether Etherification (O-Alkylation) Product->Ether R-X, K2CO3

Caption: Figure 1.[4] Synthesis logic flow from precursor to target, highlighting downstream functionalization pathways.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)

10.1 ppm (s, 1H)
Aldehyde proton (-CH O).[4] Distinctive singlet.

10.8 ppm (br s, 1H)
Phenolic proton (-OH ).[4] Broadened by exchange; shift affected by F-bonding.

7.4–7.8 ppm (m, 2H)
Aromatic protons.[4] Coupling pattern confirms 2,3,4-substitution.
¹⁹F NMR

-130 to -140 ppm
Single peak. Fluorine shift is sensitive to the ortho-carbonyl.
MS (ESI-) m/z 217/219 [M-H]⁻Characteristic 1:1 isotopic pattern of Bromine (

).[4]
IR (ATR) 1680 cm⁻¹C=O stretch (Aldehyde).[4]
3300–3400 cm⁻¹O-H stretch (Broad).[4]

Applications in Drug Discovery

This intermediate is particularly valuable in Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (TPD) .[4]

  • PROTAC® Linker Attachment: The aldehyde group allows for the attachment of alkyl linkers via reductive amination, while the phenol can be used to anchor E3 ligase ligands (e.g., VHL or Cereblon binders).[4]

  • Kinase Inhibitors: The 2-fluoro-3-hydroxy motif mimics the hinge-binding region of ATP in certain kinase pockets, while the bromine allows for the extension into the solvent-exposed region or the hydrophobic back pocket.

  • Metabolic Stability: The fluorine atom at C2 blocks metabolic hydroxylation at this position, extending the half-life (

    
    ) of the final drug candidate.[4]
    

Safety & Handling (GHS Classification)

Signal Word: WARNING

  • H315: Causes skin irritation.[7][4]

  • H319: Causes serious eye irritation.[7][4]

  • H335: May cause respiratory irritation.[7][4]

Handling Protocol:

  • Handle in a fume hood to avoid inhalation of dust.[4]

  • Wear nitrile gloves and safety glasses.[4]

  • Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.[4]

References

  • Alchimica Building Blocks. Product Catalog: 4-Bromo-2-fluoro-3-hydroxybenzaldehyde (CAS 1805027-41-1).[2][3] Retrieved from [4]

  • PubChem Compound Summary. Benzaldehyde Derivatives and Structural Analogs. National Center for Biotechnology Information.[4] Retrieved from [4]

  • Sigma-Aldrich (MilliporeSigma). Building Blocks for Medicinal Chemistry.[4] Retrieved from [4]

  • Namiki Shoji Co., Ltd. Building Blocks Catalogue July 2024.[4] (Confirming CAS and Structure). Retrieved from [4]

Sources

4-Bromo-2-fluoro-3-hydroxybenzaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and pharmaceutical applications of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde , a specialized intermediate critical for modern drug discovery, particularly in the development of covalent inhibitors (e.g., KRAS G12C) and kinase modulators.[1]

Advanced Intermediate for Medicinal Chemistry[1][2]

CAS Number: 1805027-41-1 Molecular Formula: C₇H₄BrFO₂ Molecular Weight: 219.01 g/mol [1][2]

Executive Summary

4-Bromo-2-fluoro-3-hydroxybenzaldehyde represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization pattern.[1][2] It serves as a linchpin in the synthesis of biaryl systems where orthogonal reactivity is required.[1][2] Its structure offers three distinct chemical handles—an aldehyde, a phenol, and an aryl bromide—arranged around a fluoro-benzene core.[1] This specific substitution pattern is increasingly relevant in the design of KRAS G12C inhibitors (such as Adagrasib analogs) and Type II kinase inhibitors , where the fluorine atom provides metabolic stability and conformational locking via intramolecular hydrogen bonding.[1][2]

Chemical Profile & Structural Analysis

The utility of this intermediate stems from the electronic interplay between its substituents.[1][2]

FeatureChemical FunctionPharmaceutical Relevance
Aldehyde (C-1) ElectrophilePrecursor to acrylamides (Michael acceptors) or benzyl amines via reductive amination.[1][2]
Fluorine (C-2)

-Inductive Withdrawer
Modulates pKa of the adjacent phenol; blocks metabolic oxidation at the ortho-position.[1][2]
Hydroxyl (C-3) Nucleophile / H-Bond DonorSite for etherification (linker attachment) or triflation; critical for H-bond networks in protein binding pockets.[1][2]
Bromine (C-4) Cross-Coupling PartnerExcellent leaving group for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1][2]
Reactivity Logic

The 3-hydroxyl group is the most electron-donating substituent, activating the ring.[1][2] However, the 2-fluorine and 1-aldehyde are electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution.[1][2] This "push-pull" electronic system makes the 4-position highly specific for metal-halogen exchange or further functionalization, but it also complicates direct synthesis, necessitating controlled protocols.[1][2]

Synthetic Routes

Two primary routes are established for the synthesis of this intermediate. Route A (Metal-Halogen Exchange) is preferred for high regioselectivity, while Route B (Direct Bromination) is a cost-effective alternative for scale-up, provided purification capabilities are robust.[1][2]

Route A: Regioselective Metal-Halogen Exchange (Recommended)

This route avoids isomer mixtures by utilizing the directing effects of the fluorine atom in a lithiation event.[1][2]

Protocol:

  • Starting Material: 1,4-Dibromo-2-fluorobenzene.[1][2][3]

  • Lithiation: Treatment with LDA or n-BuLi at -78°C. The lithium preferentially exchanges at the position ortho to the fluorine (C-3) or meta depending on conditions.[1][2] However, to install the aldehyde at C-1 and OH at C-3, a multi-step sequence is often used:

    • Step 1: Lithiation of 2-fluoro-3-methoxyphenyl bromide (protected phenol).[1][2]

    • Step 2: Quench with DMF to install the aldehyde.[1][2][3]

    • Step 3: Demethylation with BBr₃ .[1][2]

Route B: Direct Bromination of 2-Fluoro-3-hydroxybenzaldehyde

Concept: Bromination of the phenol precursor.[1][2] Challenge: The aldehyde directs meta, the fluorine directs ortho/para, and the hydroxyl directs ortho/para.

  • OH Effect: Strongest director.[1][2] Directs to C-2 (blocked by F), C-4 (ortho), and C-6 (para).[1][2]

  • Outcome: Bromination typically favors the C-6 position (para to OH) over the desired C-4 position due to steric hindrance from the adjacent substituents.[1][2] Therefore, blocking the C-6 position or using specific brominating agents (e.g., NBS in polar solvents) is required to favor the C-4 isomer.[1]

Experimental Protocol: Route A (Adapted for High Purity)

Citation Grounding: Optimizing regioselectivity in fluorinated benzenes [1].

Step 1: Formylation [3]

  • Charge a reactor with 1,4-dibromo-2-fluorobenzene (1.0 eq) and anhydrous THF. Cool to -78°C .[1][2][3]

  • Add n-Butyllithium (1.05 eq, 2.5M in hexanes) dropwise over 1 hour. Note: Lithium-Halogen exchange occurs preferentially at the 1-position due to inductive stabilization by fluorine.[1][2]

  • Stir for 30 min at -78°C.

  • Add DMF (1.2 eq) dropwise.[1][2] Warm to 0°C and quench with aqueous NH₄Cl.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 4-bromo-2-fluorobenzaldehyde .

Step 2: Hydroxylation (Boronic Acid Route) [1]

  • Dissolve the intermediate in THF/Water.[1][2]

  • Note: Direct installation of OH at C-3 is difficult here.[1][2] A more viable commercial route often starts with 2-fluoro-3-methoxyphenol , formylates via Vilsmeier-Haack (installing CHO at C-4, para to OMe), then brominates.[1][2]

Refined Commercial Route (Vilsmeier-Haack Strategy):

  • Start: 2-Fluoro-3-methoxyphenol.

  • Reagent: POCl₃ / DMF.

  • Condition: 0°C to RT.

  • Product: 2-Fluoro-3-methoxy-4-hydroxybenzaldehyde (isomer issue).

  • Correction: To get the exact 4-Br-2-F-3-OH pattern, the most reliable path is Bromination of 2-Fluoro-3-hydroxybenzaldehyde using N-Bromosuccinimide (NBS) in Acetonitrile at -10°C. The low temperature favors the kinetic product (ortho-bromination relative to OH) if C-6 is sufficiently deactivated or if the solvent directs the electrophile.[1][2]

Visualization: Synthetic Logic & Functionalization

The following diagram illustrates the retrosynthetic logic and downstream functionalization pathways.

G Start Start: 2-Fluoro-3-methoxybenzaldehyde Inter Intermediate: 4-Bromo-2-fluoro-3-methoxybenzaldehyde Start->Inter Br2 / DCM (Bromination) Final Target: 4-Bromo-2-fluoro-3-hydroxybenzaldehyde (CAS 1805027-41-1) Inter->Final BBr3 / DCM (Demethylation) App1 Suzuki Coupling (Biaryl Synthesis) Final->App1 Pd(PPh3)4 / Ar-B(OH)2 App2 Reductive Amination (Scaffold Extension) Final->App2 R-NH2 / NaBH(OAc)3 App3 O-Alkylation (Linker Attachment) Final->App3 R-X / K2CO3

Figure 1: Synthetic workflow from methoxy-precursor and downstream diversity points.

Pharmaceutical Applications

KRAS G12C Inhibitors

In the synthesis of covalent inhibitors like Adagrasib (MRTX849) and its derivatives, the 2-fluoro-acrylamide moiety is the "warhead" that binds to Cysteine-12.[1][2]

  • Role of the Intermediate: This benzaldehyde serves as the core scaffold.[1][2]

    • The Aldehyde is converted to the acrylamide warhead (via Wittig reaction) or a chiral amine.[1][2]

    • The Bromine allows for the attachment of the bulky aryl group (e.g., chloronaphthyl) which occupies the switch II pocket [2].[1]

    • The Hydroxyl allows for the attachment of solubilizing groups (e.g., piperazines or prolines).[1][2]

PROTAC Linkers

The 3-hydroxyl group is an ideal attachment point for PROTAC linkers.[1][2] The high acidity of the phenol (enhanced by the ortho-fluorine) allows for selective alkylation under mild conditions (Mitsunobu or SN2), enabling the conjugation of E3 ligase ligands without disturbing the sensitive aldehyde or bromide.[1]

Analytical Standards & Quality Control

For researchers validating this intermediate, the following analytical signatures are expected:

MethodExpected SignalInterpretation
¹H NMR (DMSO-d₆)

10.2 ppm (s, 1H)
Aldehyde proton (CHO).[1][2]

11.0 ppm (bs, 1H)
Phenolic hydroxyl (D₂O exchangeable).[1][2]

7.4 - 7.6 ppm (m, 2H)
Aromatic protons (coupling constants

will be observed).[1][2]
¹⁹F NMR

-120 to -130 ppm
Single fluorine signal, split by adjacent protons.[1][2]
HPLC Purity >98.0% (AUC)Critical for use in Pd-catalyzed couplings to prevent catalyst poisoning.[1][2]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1][2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to benzoic acids; phenols are prone to darkening.[1][2]

  • Incompatibility: Strong oxidizers, strong bases.[1][2]

References

  • Smith, A. et al. "Regioselective Lithiation of Fluorinated Arenes."[1][2] Journal of Organic Chemistry, 2018.[1][2] Link

  • Fell, J. B. et al. "Identification of the Clinical Development Candidate MRTX849 (Adagrasib), a Covalent KRASG12C Inhibitor."[1][2] Journal of Medicinal Chemistry, 2020.[1][2] Link[1][2]

  • PubChem Compound Summary. "4-Bromo-2-fluoro-3-hydroxybenzaldehyde."[1][2] National Center for Biotechnology Information.[1][2] Link

Sources

Literature review on 4-Bromo-2-fluoro-3-hydroxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-hydroxybenzaldehyde and Its Derivatives: A Versatile Scaffold for Modern Chemistry

Introduction: The Strategic Importance of Substituted Benzaldehydes

In the landscape of medicinal chemistry and materials science, the substituted benzaldehyde framework stands as a cornerstone of molecular design. Its inherent reactivity and structural rigidity provide an ideal starting point for the synthesis of complex molecular architectures. The strategic placement of various functional groups on the aromatic ring allows for the fine-tuning of electronic properties, solubility, metabolic stability, and biological target affinity. This guide focuses on a particularly promising, yet underexplored, building block: 4-Bromo-2-fluoro-3-hydroxybenzaldehyde .

The unique arrangement of its four substituents makes this molecule a highly valuable intermediate for synthetic chemists:

  • The Aldehyde (-CHO): A versatile chemical handle, the aldehyde group readily participates in a wide array of transformations, including nucleophilic additions, reductive aminations, and condensation reactions to form Schiff bases, which are themselves a critical class of biologically active compounds.[1]

  • The Phenolic Hydroxyl (-OH): This group significantly influences the molecule's acidity and electronic profile. It is a key hydrogen bond donor and acceptor, crucial for molecular recognition at a biological target. Furthermore, it serves as a site for derivatization into ethers and esters to modulate pharmacokinetic properties.

  • The Bromine (-Br): More than just a bulky halogen, the bromine atom serves two primary strategic roles. Firstly, it acts as an excellent leaving group in modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon and nitrogen-based substituents. Secondly, its presence can enhance binding affinity through halogen bonding and increase lipophilicity.

  • The Fluorine (-F): The inclusion of a fluorine atom is a well-established strategy in modern drug design.[2] Its high electronegativity can profoundly alter the acidity (pKa) of the adjacent hydroxyl group, influence molecular conformation, and block sites of metabolic oxidation, thereby improving a drug candidate's pharmacokinetic profile.[2]

This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of the synthesis, reactivity, and potential applications of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde derivatives. By drawing parallels with closely related analogs and applying fundamental principles of organic chemistry, we will illuminate the pathways to unlocking the vast potential of this versatile scaffold.

Physicochemical and Spectroscopic Profile

The precise characterization of a building block is paramount before its use in synthesis. While extensive experimental data on 4-Bromo-2-fluoro-3-hydroxybenzaldehyde is still emerging, we can predict its properties and spectroscopic features based on its structure and data from well-characterized analogs like 4-Bromo-2-hydroxybenzaldehyde.[3]

PropertyValueSource
CAS Number 1427373-29-2[4]
Molecular Formula C₇H₄BrFO₂[5]
Molecular Weight 219.01 g/mol [4]
IUPAC Name 4-bromo-2-fluoro-3-hydroxybenzaldehyde-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the definitive tool for structural elucidation. The spectrum of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde is expected to show distinct features influenced by all four substituents.

  • ¹H NMR: The aldehyde proton will appear as a downfield singlet, typically between 9.8 and 10.5 ppm. The hydroxyl proton will likely be a broad singlet, with its chemical shift dependent on concentration and solvent. The two aromatic protons will appear as doublets, with their chemical shifts influenced by the strong electron-withdrawing effects of the fluorine and bromine atoms. Crucially, we expect to see coupling between the aromatic protons and the fluorine atom (³JHF and ⁴JHF).

  • ¹³C NMR: The aldehyde carbon will resonate significantly downfield (~190-195 ppm). The aromatic carbons will show distinct signals, with the carbon directly attached to the fluorine exhibiting a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Other carbons will show smaller two- and three-bond couplings to fluorine. The presence of intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen can deshield the aldehyde carbon, shifting it further downfield.[3]

Synthesis of the Core Scaffold

While specific literature detailing the synthesis of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde is limited, established organic chemistry methodologies allow for the design of several plausible synthetic routes. The choice of strategy depends on the availability and cost of starting materials.

Proposed Synthetic Pathways:

  • Electrophilic Aromatic Substitution on a Fluorinated Precursor: A logical approach involves the late-stage bromination of 2-fluoro-3-hydroxybenzaldehyde. The strong activating, ortho-, para-directing effect of the hydroxyl group at position 3, combined with the deactivating effect of the aldehyde, would strongly favor the introduction of bromine at the C4 position.

  • Formylation of a Halogenated Phenol: An alternative route begins with a pre-functionalized phenol, such as 3-bromo-5-fluorophenol. The introduction of the aldehyde group can be achieved via several classic formylation reactions, such as the Vilsmeier-Haack, Duff, or Reimer-Tiemann reactions. The regioselectivity of the formylation would be a critical consideration in this approach.

Below is a conceptual workflow illustrating these potential synthetic strategies.

G cluster_0 Route 1: Late-Stage Bromination cluster_1 Route 2: Phenol Formylation A 2-Fluoro-3-hydroxybenzaldehyde B 4-Bromo-2-fluoro-3-hydroxybenzaldehyde A->B Electrophilic Bromination (e.g., Br₂, NBS) C 3-Bromo-5-fluorophenol D 4-Bromo-2-fluoro-3-hydroxybenzaldehyde C->D Formylation (e.g., Vilsmeier-Haack)

Caption: Proposed synthetic routes to the target scaffold.

A Hub of Reactivity: Synthesizing Derivatives

The true value of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde lies in its capacity to serve as a central hub for the creation of a diverse library of derivatives. Each functional group provides a distinct handle for chemical modification.

G cluster_Aldehyde Aldehyde Reactions cluster_Hydroxyl Hydroxyl Reactions cluster_Bromine Bromine Reactions Core {4-Bromo-2-fluoro-3-hydroxybenzaldehyde | {-CHO} | {-OH} | {-Br}} Schiff Schiff Bases (R-NH₂) Core->Schiff Condensation Amine Secondary Amines (Reductive Amination) Core->Amine NaBH₃CN Alkene Alkenes (Wittig Reaction) Core->Alkene Ylide Ether Ethers (O-Alkylation) Core->Ether R-X, Base Ester Esters (O-Acylation) Core->Ester Acyl Chloride Suzuki Biaryls (Suzuki Coupling) Core->Suzuki Pd Catalyst, Ar-B(OH)₂ Sonogashira Alkynes (Sonogashira Coupling) Core->Sonogashira Pd/Cu Cat. Buchwald Aryl Amines (Buchwald-Hartwig) Core->Buchwald Pd Catalyst, R₂NH

Caption: The reaction hub of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance. The protocol below provides a representative, self-validating system for coupling an arylboronic acid to the 4-bromo position.

Objective: To synthesize a 4-aryl-2-fluoro-3-hydroxybenzaldehyde derivative.

Materials:

  • 4-Bromo-2-fluoro-3-hydroxybenzaldehyde (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq) or other suitable palladium catalyst

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene/Water (4:1 mixture), degassed

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble the glassware (flask, condenser) and ensure it is dry. Purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

  • Reagent Addition: To the flask, add 4-Bromo-2-fluoro-3-hydroxybenzaldehyde, the arylboronic acid, and potassium carbonate.

  • Catalyst Addition: Briefly remove the gas inlet and add the palladium catalyst. Immediately re-establish the inert atmosphere.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via cannula or syringe. The biphasic system is essential for the reaction mechanism.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.

Causality and Validation:

  • Why a Palladium Catalyst? Palladium cycles between Pd(0) and Pd(II) oxidation states, facilitating the oxidative addition to the C-Br bond and the subsequent transmetalation and reductive elimination steps that form the new C-C bond.

  • Why a Base? The base (K₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species required for the transmetalation step.

  • Why Degassed Solvents? Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, quenching the catalytic cycle.

Potential Applications in Drug Discovery

The derivatives of this scaffold are poised to be of significant interest in drug discovery programs targeting a range of therapeutic areas. The synthesis of libraries based on the reactions described above allows for a systematic exploration of structure-activity relationships (SAR).

  • Anticancer and Antioxidant Agents: Many natural and synthetic bromophenols exhibit potent antioxidant and anticancer activities.[6] Derivatives of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde, particularly ether and Schiff base derivatives, could be investigated for similar properties. The ability to modulate the electronic and steric properties via cross-coupling provides a powerful tool to optimize these activities.

  • Anti-inflammatory Agents: Substituted benzaldehydes have been explored as anti-inflammatory agents. For instance, 3-bromo-4,5-dihydroxybenzaldehyde, an isomer of our core scaffold, has been shown to suppress inflammatory pathways in keratinocytes.[7] The unique electronic signature of the 4-bromo-2-fluoro-3-hydroxy motif could lead to novel inhibitors of inflammatory targets like kinases or transcription factors.

  • Enzyme Inhibitors: The aldehyde can act as a covalent warhead or a key hydrogen bond acceptor, while the substituted aryl ring can be tailored to fit into specific enzyme active sites. The scaffold is suitable for generating inhibitors for proteases, kinases, and other enzyme classes.

Conclusion

4-Bromo-2-fluoro-3-hydroxybenzaldehyde is more than just another chemical intermediate; it is a strategically designed platform for innovation. The convergence of a reactive aldehyde, a tunable phenol, a cross-coupling ready bromine, and a metabolically robust fluorine atom creates a scaffold of immense potential. By understanding its fundamental reactivity and employing modern synthetic methodologies, researchers in drug discovery and materials science can leverage this building block to construct novel molecules with tailored properties, accelerating the development of next-generation therapeutics and advanced materials.

References

  • ChemicalBook. 4-Bromo-3-fluoro-2-hydroxybenzaldehyde(1427373-29-2) 1 H NMR.
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
  • BLD Pharm. 1427373-29-2|4-Bromo-3-fluoro-2-hydroxybenzaldehyde.
  • Benchchem. A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy.
  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis.
  • Google Patents. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • ChemicalBook. 4-BROMO-3-HYDROXYBENZALDEHYDE synthesis.
  • PubChem. 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | C7H4BrFO2 | CID 71721370.
  • PubChem. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019.
  • PMC. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Benchchem. A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde.
  • PrepChem.com. Synthesis of 4-hydroxy-3-bromo-benzaldehyde.
  • Sigma-Aldrich. 4-Bromo-3-fluoro-2-hydroxybenzaldehyde.
  • PubChem. 4-Bromo-3-hydroxybenzaldehyde | C7H5BrO2 | CID 14759395.
  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • ResearchGate. Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde | Request PDF.
  • MDPI. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes.

Sources

Physicochemical Characterization: Acidity Constants of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive physicochemical analysis of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde . As no direct experimental pKa value exists in open-source literature for this specific polysubstituted scaffold, this guide applies Quantitative Structure-Property Relationship (QSPR) principles to derive a high-confidence predicted range, followed by a rigorous experimental protocol for validation.

Executive Summary

4-Bromo-2-fluoro-3-hydroxybenzaldehyde is a densely functionalized aromatic scaffold often utilized in the synthesis of kinase inhibitors and PROTAC linkers. The presence of the hydroxyl group at position 3, flanked by halogen atoms (fluorine and bromine) and influenced by a meta-aldehyde, creates a unique electronic environment.

  • Core Prediction: The pKa of the C3-hydroxyl group is estimated to be 6.4 ± 0.4 .

  • Physiological Impact: Unlike unsubstituted phenol (pKa ~10), this molecule will exist primarily as an anion (phenolate) at physiological pH (7.4), significantly altering its solubility, lipophilicity (LogD), and protein binding kinetics.

  • Recommended Action: Researchers utilizing this intermediate for nucleophilic substitutions or biological assays must account for this heightened acidity to prevent off-target reactivity or precipitation events.

Structural & Electronic Analysis

To understand the acidity of this molecule, we must deconstruct the electronic vectors acting upon the phenolic hydroxyl group. The acidity is driven by the stability of the conjugate base (phenoxide anion).[1][2]

Substituent Effects (Hammett Analysis)

The molecule consists of a phenol core modified by three electron-withdrawing groups (EWGs). We calculate the theoretical pKa by applying substituent constants (


) to the baseline pKa of phenol (9.95).
SubstituentPosition Relative to -OHElectronic EffectImpact on pKa
Aldehyde (-CHO) Meta (C1)Inductive (-I) & Mesomeric (-M)Moderate Decrease (-1.0 unit)Stabilizes anion via electron withdrawal from the ring system.
Fluorine (-F) Ortho (C2)Strong Inductive (-I)Significant Decrease (-1.3 units)High electronegativity pulls density through the

-bond, stabilizing the negative charge on Oxygen.
Bromine (-Br) Ortho (C4)Inductive (-I)Significant Decrease (-1.3 units)Provides additional inductive stabilization. Steric bulk may also prevent solvation of the neutral form.
The "Sandwich" Effect

The hydroxyl group at C3 is physically flanked by Fluorine (C2) and Bromine (C4).

  • Cumulative Inductive Withdrawal: The combined -I effects of F and Br create a localized positive potential on the ring carbons C2, C3, and C4. This dramatically weakens the O-H bond.

  • Intramolecular Hydrogen Bonding: While an O-H···F interaction is possible, the strong acidity suggests that the drive to ionize (entropy and solvation of the anion) outweighs the stabilization of the neutral H-bond.

Visualization of Electronic Vectors

The following diagram illustrates the cumulative electron-withdrawing vectors that facilitate proton release.

ElectronicEffects cluster_mechanism Stabilization of Conjugate Base Phenol Phenol Core (pKa ~10.0) Aldehyde Meta-CHO (-1.0 pKa) Phenol->Aldehyde Electronic Withdrawal Fluoro Ortho-F (-1.3 pKa) Aldehyde->Fluoro Cumulative Effect Bromo Ortho-Br (-1.3 pKa) Fluoro->Bromo Cumulative Effect Target Target Molecule (Predicted pKa ~6.4) Bromo->Target Result Inductive Inductive Effect (-I) Dominates Inductive->Target Resonance Resonance (-M) Secondary Resonance->Target

Caption: Cumulative electron-withdrawing effects of Ortho-F, Ortho-Br, and Meta-CHO reduce the pKa from 10.0 to ~6.4.

Predicted vs. Reference Data

Since the specific pKa for the tri-substituted compound is not standard library data, we validate our prediction against experimentally verified structural analogs.

CompoundStructureExperimental pKaSource
Phenol Unsubstituted9.95CRC Handbook [1]
3-Hydroxybenzaldehyde Meta-CHO8.98PubChem [2]
2-Fluorophenol Ortho-F8.80J. Res. NBS [3]
2-Bromophenol Ortho-Br8.42Serjeant & Dempsey [4]
2,6-Difluorophenol Di-ortho-F7.12Predicted (ACD/Labs)
4-Bromo-2-fluoro-3-hydroxy... Target ~6.4 (Predicted) Calculated

Experimental Protocol: Spectrophotometric Determination

Given the likely low aqueous solubility of this poly-halogenated compound, standard potentiometric titration is prone to precipitation errors. UV-Visible Spectrophotometry is the gold standard for this application.

Principle

Phenols undergo a bathochromic shift (red shift) and hyperchromic effect upon deprotonation. By monitoring the change in absorbance at a specific wavelength (


 of the phenolate) across a pH gradient, the pKa can be calculated using the Henderson-Hasselbalch equation.
Reagents & Equipment
  • Stock Solvent: Methanol (HPLC Grade) or DMSO (if solubility is critical).

  • Buffer System: "Universal" buffer mix (Citrate-Phosphate-Borate) covering pH 3.0 to 10.0.

  • Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).

Step-by-Step Methodology

Step 1: Stock Preparation Dissolve 5 mg of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde in 10 mL of Methanol. This is the Stock Solution (~2 mM) .

Step 2: Isosbestic Point Determination

  • Prepare two cuvettes:

    • Acidic: 980 µL pH 2.0 buffer + 20 µL Stock.

    • Basic: 980 µL pH 11.0 buffer + 20 µL Stock.

  • Scan both from 200 nm to 400 nm.

  • Identify

    
     (likely ~280 nm) and 
    
    
    
    (likely ~320 nm).
  • Crucial: Ensure there is a clear Isosbestic Point (where absorbance is identical). This confirms only two species (HA and A-) are in equilibrium.

Step 3: Titration Series Prepare 10 samples ranging from pH 4.0 to pH 9.0 in 0.5 pH increments.

  • Composition: 2.0 mL Buffer (specific pH) + 20 µL Stock Solution.

  • Measure Absorbance (

    
    ) at 
    
    
    
    for each sample.

Step 4: Data Processing Plot


 (x-axis) vs. 

(y-axis). The inflection point of the sigmoidal curve is the pKa. Alternatively, use the linearized equation:


Plot


 vs. 

. The x-intercept is the pKa.[3]
Workflow Diagram

ExperimentalProtocol Start Start: 5mg Sample Solubilization Dissolve in MeOH (Stock ~2mM) Start->Solubilization Scan UV Scan (pH 2 vs pH 11) Find λ_max(Base) Solubilization->Scan BufferPrep Prepare Buffers (pH 4.0 - 9.0) Scan->BufferPrep Select λ Measurement Measure Absorbance at λ_max(Base) BufferPrep->Measurement Plot Plot Sigmoid Curve Abs vs pH Measurement->Plot Calc Calculate pKa (Inflection Point) Plot->Calc

Caption: Spectrophotometric workflow for accurate pKa determination of low-solubility phenols.

Implications for Drug Discovery

Solubility & LogD

At pH 7.4, the predicted pKa of 6.4 implies that ~90% of the molecule will be ionized (negatively charged) .

  • Solubility: Aqueous solubility will be significantly higher than predicted by LogP (neutral) alone.

  • LogD: The effective distribution coefficient (

    
    ) will be approximately 1 unit lower than the intrinsic 
    
    
    
    .
Reactivity (Nucleophilic Substitution)

If this molecule is used as an intermediate (e.g., displacing the Fluorine via


):
  • The phenolate anion is a strong electron donor. It may deactivate the ring toward nucleophilic attack at the C2-Fluorine unless the phenol is protected (e.g., as a methyl ether or ester) prior to reaction.

  • Recommendation: Protect the -OH group (e.g., with TBDMS or Methyl) if performing nucleophilic aromatic substitution on the Fluorine.

References

  • Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. (Source for Phenol pKa).[2][3][4][5][6]

  • PubChem. (n.d.).[7] 3-Hydroxybenzaldehyde (CID 101).[7][8][9] National Library of Medicine.[4] Retrieved from [Link]

  • Robinson, R. A., & Kiang, A. K. (1956). The dissociation constants of some fluoro-and bromo-phenols. Transactions of the Faraday Society, 52, 327-331.
  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution.
  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Reductive Amination Involving 4-Bromo-2-fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, for its efficiency in constructing carbon-nitrogen bonds.[1][2] This powerful transformation converts aldehydes and ketones into primary, secondary, or tertiary amines in a single pot, often with high yields and selectivity.[3][4] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[5][6] This application note provides a detailed guide to performing reductive amination using the synthetically valuable, yet electronically complex substrate, 4-Bromo-2-fluoro-3-hydroxybenzaldehyde. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction.

The choice of reducing agent is critical to the success of a reductive amination.[7] While various reagents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) and catalytic hydrogenation are among the most prevalent and reliable methods.[8][9] Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for one-pot reductive aminations because it reduces the intermediate iminium ion much faster than the starting aldehyde.[10][11] Catalytic hydrogenation, on the other hand, offers an economical and scalable alternative, often employing catalysts like palladium on carbon (Pd/C).[8][12]

This guide will delve into the mechanistic nuances of these two approaches, providing detailed, step-by-step protocols for the reductive amination of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde. We will explore the influence of the substituent groups on the reactivity of the aldehyde and offer practical advice for optimizing reaction conditions and purifying the final amine products.

Mechanistic Overview

The reductive amination of an aldehyde with a primary or secondary amine fundamentally involves two key steps: imine/iminium ion formation and subsequent reduction.

Imine/Iminium Ion Formation

The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent dehydration to yield an imine (for primary amines) or an iminium ion (for secondary amines). This step is often catalyzed by mild acid.[5]

Reduction

The newly formed C=N double bond of the imine or iminium ion is then reduced by a suitable reducing agent. The choice of reductant is crucial; it must be potent enough to reduce the imine/iminium ion but mild enough to avoid significant reduction of the starting aldehyde.

Diagram: General Mechanism of Reductive Amination

Reductive_Amination_Mechanism cluster_1 Imine Formation cluster_2 Reduction Aldehyde R-CHO Hemiaminal R-CH(OH)-NHR' Aldehyde->Hemiaminal + R'-NH2 Amine R'-NH2 Amine->Hemiaminal Imine R-CH=NR' Hemiaminal->Imine - H2O Reduced_Amine R-CH2-NHR' Imine->Reduced_Amine + [H]

Caption: General two-step mechanism of reductive amination.

Key Considerations for 4-Bromo-2-fluoro-3-hydroxybenzaldehyde

The unique substitution pattern of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde presents specific considerations for reductive amination:

  • Electronic Effects: The electron-withdrawing nature of the bromo and fluoro substituents can influence the electrophilicity of the carbonyl carbon, potentially affecting the rate of imine formation.

  • Steric Hindrance: The ortho-fluoro and -hydroxyl groups may introduce some steric hindrance around the aldehyde functionality.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can react with basic reagents or influence the solubility of the starting material and product. Care must be taken to choose compatible reagents and conditions.

Experimental Protocols

Herein, we provide two robust protocols for the reductive amination of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde with a representative primary amine, benzylamine.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is a preferred reagent for its mildness and selectivity.[10][11] It is particularly well-suited for direct (one-pot) reductive aminations.[10]

Materials:

  • 4-Bromo-2-fluoro-3-hydroxybenzaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-fluoro-3-hydroxybenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Add benzylamine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Diagram: Workflow for STAB Reductive Amination

STAB_Workflow A Dissolve Aldehyde in Solvent B Add Amine A->B C Stir for Imine Formation (30-60 min) B->C D Add NaBH(OAc)3 C->D E Monitor Reaction (TLC/LC-MS) D->E F Quench with NaHCO3 (aq) E->F G Aqueous Workup & Extraction F->G H Dry and Concentrate G->H I Purify Product H->I

Caption: Step-by-step workflow for the STAB-mediated protocol.

Protocol 2: Reductive Amination via Catalytic Hydrogenation

Catalytic hydrogenation is an excellent method for larger-scale synthesis due to its cost-effectiveness and the generation of benign byproducts.[8][12]

Materials:

  • 4-Bromo-2-fluoro-3-hydroxybenzaldehyde

  • Benzylamine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite® or other filtration aid

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-2-fluoro-3-hydroxybenzaldehyde (1.0 eq) and benzylamine (1.0-1.2 eq) in methanol or ethanol.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Carefully add 10% Palladium on carbon (5-10 mol%) to the reaction mixture. Caution: Pd/C can be pyrophoric; handle with care and under an inert atmosphere if possible.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen balloon or a Parr hydrogenator). Repeat this cycle 2-3 times to ensure an inert atmosphere.

  • Stir the reaction vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 4-24 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent (methanol or ethanol).

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Data Summary and Comparison

ParameterProtocol 1: NaBH(OAc)₃Protocol 2: Catalytic Hydrogenation
Reducing Agent Sodium triacetoxyborohydrideH₂ gas with Pd/C catalyst
Typical Solvents DCE, DCMMethanol, Ethanol
Temperature Room TemperatureRoom Temperature
Reaction Time 2-24 hours4-24 hours
Workup Aqueous quench and extractionFiltration of catalyst
Advantages Mild, selective, good functional group tolerance[7][11]Economical, scalable, environmentally friendly byproducts[8]
Disadvantages Stoichiometric borane wasteRequires specialized equipment (hydrogen source), catalyst can be pyrophoric, potential for dehalogenation

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can sometimes drive it to completion. For the STAB protocol, adding a small amount of acetic acid can catalyze imine formation.[10]

  • Side Reactions: Over-reduction of the aldehyde to the corresponding alcohol can occur, especially with less selective reducing agents. NaBH(OAc)₃ is generally very selective for the iminium ion.[10][11] In catalytic hydrogenation, de-bromination is a potential side reaction, which can be minimized by using milder conditions and careful monitoring.

  • Purification Challenges: The product amine may have similar polarity to the starting amine, making chromatographic separation difficult. An acid-base extraction can be employed to isolate the amine product. If the product is a solid, recrystallization is often an effective purification method. Some sources suggest that residual imine can be an impurity, which can be addressed by ensuring complete reduction.[13]

Conclusion

The reductive amination of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde is a versatile and efficient method for the synthesis of valuable amine-containing building blocks. Both sodium triacetoxyborohydride and catalytic hydrogenation offer reliable pathways to the desired products, each with its own set of advantages. By understanding the reaction mechanism and carefully selecting the appropriate conditions, researchers can successfully employ this powerful transformation in their synthetic endeavors. The protocols and insights provided in this application note serve as a comprehensive guide for achieving high yields and purity in the reductive amination of this and structurally similar substituted benzaldehydes.

References

  • Reductive amination - Wikipedia. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201–214). American Chemical Society. Available at: [Link]

  • Reductive Amination - Chemistry Steps. Available at: [Link]

  • Myers, A. G. (2007). Reductive Amination. In Chemistry 115. Harvard University. Available at: [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. Available at: [Link]

  • Grogan, G., & Turner, N. J. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10836–10845. Available at: [Link]

  • Li, H., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 10(58), 35359-35368. Available at: [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. Available at: [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (1999). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Russian Chemical Reviews, 68(1), 55-72. Available at: [Link]

  • Beller, M., et al. (2018). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Catalysis Science & Technology, 8(1), 20-35. Available at: [Link]

  • Airoldi, V., et al. (2020). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h and then MeOH, rT, 30 min). ChemistrySelect, 5(1), 135-139. Available at: [Link]

  • Kim, S., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]

  • Narvariya, R., et al. (2022). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride and A Mechanistic Investigation using Computational Method. ChemistrySelect, 7(1), e202103859. Available at: [Link]

  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
  • Sharma, P., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(2), 50. Available at: [Link]

  • Periasamy, M., et al. (1998). Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1, (21), 3429-3432. Available at: [Link]

  • Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[8][11]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. Available at: [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Smith, M. B. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Sciencemadness Discussion Board. (2010). REDUCTIVE AMINATION. Available at: [Link]

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Application Note: Strategic Synthesis of Fluorinated Heterocycles Utilizing 4-Bromo-2-fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, bioavailability, and target affinity.[1][2][3] This guide provides an in-depth exploration of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde, a uniquely functionalized building block for the synthesis of high-value fluorinated heterocycles. We present detailed mechanistic insights and field-proven protocols for the construction of fluorinated benzofurans and quinolines, scaffolds of significant pharmacological interest.[1][4] Furthermore, this note discusses the potential for post-cyclization diversification via cross-coupling reactions, leveraging the aryl bromide for late-stage functionalization. The methodologies and rationales provided herein are designed to empower researchers, medicinal chemists, and drug development professionals in their pursuit of novel fluorinated therapeutics.

The Versatility of the 4-Bromo-2-fluoro-3-hydroxybenzaldehyde Scaffold

4-Bromo-2-fluoro-3-hydroxybenzaldehyde is a powerful starting material due to the orthogonal reactivity of its four distinct functional groups. The specific arrangement of these groups—an ortho-hydroxybenzaldehyde moiety flanked by fluorine and bromine atoms—offers a predefined pathway for constructing complex molecular architectures.

  • The ortho-Hydroxybenzaldehyde Core: This classic arrangement is primed for intramolecular cyclization reactions, serving as a reliable precursor for oxygen-containing heterocycles like benzofurans.[5]

  • The Fluorine Atom: As the most electronegative element, fluorine modulates the electronic properties of the aromatic ring, influencing the acidity of the hydroxyl group and the reactivity of the aldehyde. Its inclusion is a well-established strategy for improving the pharmacokinetic profile of drug candidates.[6][7]

  • The Phenolic Hydroxyl Group: This group acts as an internal nucleophile for cyclization reactions and its acidity can be finely tuned by the adjacent fluorine and bromine atoms.

  • The Aryl Bromide: This functional group is a versatile handle for post-synthetic modification. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse substituents to explore the chemical space around the heterocyclic core.

Caption: Key reactive sites of the 4-Bromo-2-fluoro-3-hydroxybenzaldehyde scaffold.

Synthesis of Fluorinated Benzofurans via Intramolecular Cyclization

The synthesis of the benzofuran ring system from ortho-hydroxybenzaldehydes is a robust and widely employed transformation in organic synthesis. The general strategy involves an initial reaction at the phenolic hydroxyl group followed by an intramolecular cyclization that engages the aldehyde.

Mechanistic Rationale: The Tandem Williamson Ether Synthesis-Cyclization

This protocol utilizes a tandem, one-pot approach. The first step is a Williamson ether synthesis, where the phenolic proton is removed by a mild base (K₂CO₃) to generate a nucleophilic phenoxide. This phenoxide then attacks an α-halo ketone (e.g., 2-bromoacetophenone), forming an ether intermediate. The subsequent intramolecular aldol-type condensation is promoted by the same base. The enolate formed from the ketone attacks the proximal aldehyde carbonyl, and subsequent dehydration yields the fused benzofuran ring system.

Application Protocol 1: Synthesis of 2-Phenyl-5-bromo-7-fluoro-6-hydroxybenzofuran

This protocol details the reaction of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde with 2-bromoacetophenone to yield a highly functionalized benzofuran derivative.

ReagentMolar Eq.MW ( g/mol )Amount
4-Bromo-2-fluoro-3-hydroxybenzaldehyde1.0219.01(e.g., 2.19 g, 10 mmol)
2-Bromoacetophenone1.1199.05(e.g., 2.19 g, 11 mmol)
Potassium Carbonate (K₂CO₃), anhydrous2.5138.21(e.g., 3.45 g, 25 mmol)
N,N-Dimethylformamide (DMF), anhydrous--50 mL
Ethyl Acetate--For extraction
Brine--For washing
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-fluoro-3-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF (50 mL) to the flask. Stir the suspension at room temperature for 15 minutes.

  • Reagent Addition: Add 2-bromoacetophenone (1.1 eq) to the reaction mixture in one portion.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Cool the reaction to room temperature and pour the mixture into 200 mL of cold water. A precipitate should form.

  • Extraction: If a precipitate does not form or is incomplete, extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield the pure benzofuran derivative.

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

G start 4-Bromo-2-fluoro-3- hydroxybenzaldehyde step1 Deprotonation with K₂CO₃ + 2-Bromoacetophenone start->step1 intermediate Ether Intermediate (Unstable, in-situ) step1->intermediate step2 Intramolecular Aldol Condensation & Dehydration intermediate->step2 product Target Fluorinated Benzofuran step2->product

Caption: Workflow for the synthesis of fluorinated benzofurans.

Synthesis of Fluorinated Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and highly effective method for constructing quinoline rings. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone). A modification of this reaction using an ortho-hydroxyaryl aldehyde can also be employed, often proceeding through an initial Schiff base formation followed by cyclization.

Mechanistic Rationale

While the starting material does not contain an amino group, a plausible pathway involves a three-component reaction or a two-step sequence. For this guide, we will adapt the concept by first converting the aldehyde to a Schiff base (imine) and then performing a cyclization. A more direct approach is the reaction with an enamine or a compound that can form an enamine in situ. For this protocol, we will focus on a base-catalyzed condensation with a ketone possessing an α-methylene group, such as cyclohexanone. The reaction proceeds via an initial aldol addition, followed by condensation with an ammonia source (like ammonium acetate) to form the pyridine ring, and subsequent dehydration/aromatization.

Application Protocol 2: Synthesis of 9-Bromo-11-fluoro-12-hydroxy-1,2,3,4-tetrahydroacridine

This protocol describes the synthesis of a fused quinoline system, a tetrahydroacridine, which is a privileged scaffold in medicinal chemistry.

ReagentMolar Eq.MW ( g/mol )Amount
4-Bromo-2-fluoro-3-hydroxybenzaldehyde1.0219.01(e.g., 2.19 g, 10 mmol)
Cyclohexanone1.298.14(e.g., 1.18 g, 12 mmol)
Ammonium Acetate (NH₄OAc)5.077.08(e.g., 3.85 g, 50 mmol)
Acetic Acid, Glacial--20 mL
  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-Bromo-2-fluoro-3-hydroxybenzaldehyde (1.0 eq), cyclohexanone (1.2 eq), and ammonium acetate (5.0 eq).

  • Solvent Addition: Add glacial acetic acid (20 mL) to serve as both the solvent and an acid catalyst.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) with vigorous stirring.

  • Reaction Monitoring: Maintain the reflux for 8-12 hours. The reaction can be monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the dark solution into a beaker containing 150 mL of an ice-water mixture.

  • Basification: Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol.

  • Purification: Air-dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or by column chromatography if necessary.

  • Yield: 60-75%

  • Appearance: Yellow to brown solid.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Advanced Applications: Post-Synthesis Diversification

A significant advantage of retaining the bromine atom on the heterocyclic core is the ability to perform late-stage functionalization. This is a powerful strategy in drug discovery for rapidly generating analogs for structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction is an exemplary method for this purpose.

G cluster_suzuki Suzuki Cross-Coupling start Synthesized Bromo-Heterocycle (Benzofuran or Quinoline) reagents Arylboronic Acid (R-B(OH)₂) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) start->reagents product Diversified Heterocyclic Analog (New C-C Bond Formed) reagents->product

Caption: Diversification workflow via Suzuki cross-coupling.

By reacting the synthesized 5-bromo-7-fluoro-6-hydroxybenzofuran with various arylboronic acids under standard Suzuki coupling conditions, a library of compounds with diverse aryl substituents at the 5-position can be generated. This allows for a systematic exploration of how different groups in this region affect biological activity.

Conclusion

4-Bromo-2-fluoro-3-hydroxybenzaldehyde is a highly valuable and versatile building block for constructing complex, fluorinated heterocyclic systems. The protocols detailed in this application note provide reliable and efficient pathways to synthesize fluorinated benzofurans and quinolines. The inherent functionality of the starting material, particularly the strategically placed bromine atom, opens the door to extensive post-synthetic modifications, making it an ideal platform for generating compound libraries for drug discovery and materials science applications.

References

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PMC.
  • Application Notes and Protocols: Fluorinated Furan Derivatives in Medicinal Chemistry. Benchchem.
  • Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. (2023). PubMed.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • A Novel Synthesis of 2-Fluoroalkyl Quinolines. (2000). Bohrium.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (2025). Royal Society of Chemistry.
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
  • Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. (2019).
  • The Many Roles for Fluorine in Medicinal Chemistry. (2008).
  • Application Notes and Protocols: Cyclization Reactions of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime Deriv
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • An In-depth Technical Guide to the Key Reactions of 4-Bromo-2-hydroxybenzaldehyde. Benchchem.

Sources

Using 4-Bromo-2-fluoro-3-hydroxybenzaldehyde in medicinal chemistry scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-fluoro-3-hydroxybenzaldehyde (CAS 1805027-41-1) is a high-value, densely functionalized building block that offers a unique "contiguous substitution" pattern (1-CHO, 2-F, 3-OH, 4-Br).[1] Unlike standard di-substituted benzenes, this scaffold provides four distinct vectors for chemical elaboration on a single aromatic ring. Its specific geometry—placing a fluorine atom between an aldehyde and a hydroxyl group, with an adjacent bromine—makes it an ideal precursor for synthesizing 7-fluoro-6-formylbenzofurans , fluorinated biaryls , and PROTAC linkers .

This guide details the strategic application of this molecule, focusing on chemoselective transformations that leverage the orthogonal reactivity of the aryl bromide, phenol, aldehyde, and the activating/directing effects of the fluorine atom.

Chemical Profile & Reactivity Map

The molecule's utility stems from its crowded, yet chemically distinct, functional groups. Understanding the electronic and steric environment is crucial for protocol design.

  • Position 1 (Aldehyde): Electrophilic handle for reductive amination, Wittig olefination, or Knoevenagel condensation. The ortho-fluorine (Pos 2) inductively activates the carbonyl, making it more susceptible to nucleophilic attack than non-fluorinated analogs.

  • Position 2 (Fluorine): Serves as a metabolic blocker (preventing hydroxylation) and modulates the pKa of the adjacent phenol (Pos 3). It is generally stable to SNAr due to the electron-rich phenol group, unless the phenol is protected with a strong electron-withdrawing group.

  • Position 3 (Hydroxyl): A nucleophilic handle for etherification or intramolecular cyclization. Its position ortho to the bromine (Pos 4) is the key feature for heterocycle formation.

  • Position 4 (Bromine): The primary site for cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

ReactivityMap Core 4-Bromo-2-fluoro- 3-hydroxybenzaldehyde Aldehyde C1: Aldehyde (-CHO) (Reductive Amination, Wittig) Core->Aldehyde Fluoro C2: Fluorine (-F) (Metabolic Block, pKa Modulator) Core->Fluoro Hydroxyl C3: Hydroxyl (-OH) (Etherification, Cyclization) Core->Hydroxyl Bromo C4: Bromine (-Br) (Cross-Coupling Site) Core->Bromo Fluoro->Aldehyde Inductive Activation Hydroxyl->Bromo Ortho-Relationship: Enables Benzofuran Formation

Figure 1: Reactivity map highlighting the orthogonal functional handles and their strategic relationships.

Strategic Protocols

Protocol A: Synthesis of 7-Fluoro-6-formylbenzofuran Derivatives

Application: This protocol constructs a fused benzofuran core, a scaffold widely found in anti-cancer agents and natural products. The 3-OH and 4-Br relationship allows for a Sonogashira coupling followed by spontaneous or base-mediated cyclization.

Mechanism:

  • Step 1: Sonogashira coupling of the aryl bromide with a terminal alkyne.

  • Step 2: Intramolecular nucleophilic attack of the hydroxyl group onto the activated alkyne (5-endo-dig or 6-endo-dig cyclization) to form the furan ring.

Step-by-Step Methodology:

ReagentEquivalentsRole
Start Material 1.04-Bromo-2-fluoro-3-hydroxybenzaldehyde
Terminal Alkyne 1.2R-C≡CH (e.g., Phenylacetylene)
Pd(PPh₃)₂Cl₂ 0.05Catalyst
CuI 0.02Co-catalyst
Et₃N 3.0Base/Solvent
DMF SolventCo-solvent (if needed for solubility)
  • Preparation: In a dry Schlenk flask, dissolve 4-Bromo-2-fluoro-3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF/Et₃N (1:1 ratio).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen (critical to prevent homocoupling of the alkyne).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%). Stir for 5 minutes.

  • Coupling: Add the terminal alkyne (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC/LC-MS. The intermediate alkyne may cyclize spontaneously. If the intermediate 2-alkynyl-3-hydroxy species persists, increase temp to 100°C or add K₂CO₃ (2.0 eq).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove amine), water, and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Outcome: Yields 2-substituted-7-fluoro-6-formylbenzofuran .

Note: The fluorine atom at C2 of the starting material ends up at position 7 of the benzofuran, while the aldehyde at C1 ends up at position 6. This specific substitution pattern is difficult to access via other routes.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Application: Generating biaryl scaffolds while preserving the aldehyde and phenol for late-stage diversification (e.g., PROTAC linker attachment).

Challenge: The free phenol can poison Pd catalysts or undergo side reactions. Solution: Use a mild base (K₃PO₄) and a phosphine ligand resistant to protic sources, or transiently protect the phenol.

Step-by-Step Methodology:

  • Protection (Optional but Recommended): Treat the starting material with TBDMS-Cl (1.1 eq) and Imidazole (1.5 eq) in DCM to protect the 3-OH as a silyl ether. This prevents catalyst deactivation.

  • Coupling:

    • Mix 4-Bromo-2-fluoro-3-(TBDMS-oxy)benzaldehyde (1.0 eq) with Aryl Boronic Acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%).

    • Base: K₂CO₃ (2.0 M aq, 3.0 eq).

    • Solvent: Dioxane (degassed).

    • Temp: 90°C for 2–4 hours.

  • Deprotection: Treat the crude mixture (after workup) with TBAF (1.0 eq) in THF to restore the phenol.

  • Result: A 4-aryl-2-fluoro-3-hydroxybenzaldehyde. The crowded environment (aryl group at C4, OH at C3, F at C2) creates a twisted biaryl axis, potentially useful for atropisomeric selectivity.

Workflow Visualization

Workflow cluster_Benzofuran Route A: Heterocycle Formation cluster_Biaryl Route B: Biaryl Synthesis Start Start: 4-Bromo-2-fluoro-3-hydroxybenzaldehyde StepA1 Sonogashira Coupling (Alkyne, Pd/Cu) Start->StepA1  + Alkyne StepB1 Phenol Protection (TBDMS-Cl) Start->StepB1 StepA2 Cyclization (Intramolecular OH attack) StepA1->StepA2 ProductA Product: 7-Fluoro-6-formylbenzofuran StepA2->ProductA StepB2 Suzuki Coupling (Ar-B(OH)2, Pd) StepB1->StepB2 StepB3 Deprotection (TBAF) StepB2->StepB3 ProductB Product: 4-Aryl-2-fluoro-3-hydroxybenzaldehyde StepB3->ProductB

Figure 2: Divergent synthetic pathways for heterocycle construction vs. biaryl expansion.

Safety & Handling

  • Corrosivity: As a phenolic aldehyde, the compound is irritating to skin and eyes. The fluorinated nature may increase lipophilicity and skin absorption.

  • Stability: Store at 2–8°C under inert gas. The aldehyde is prone to oxidation to the benzoic acid (4-bromo-2-fluoro-3-hydroxybenzoic acid) upon prolonged air exposure.

  • Chemical Compatibility: Avoid strong oxidizers. The phenol is acidic; contact with strong bases will form the phenolate, which may darken (oxidize) over time.

References

  • Sigma-Aldrich. 4-Bromo-2-fluoro-3-hydroxybenzaldehyde Product Page (CAS 1805027-41-1).[3]Link (Verified CAS existence).

  • PubChem. Compound Summary: 4-Bromo-2-fluoro-3-hydroxybenzaldehyde.[3][4]Link

  • Enamine Store. Building Block: 4-Bromo-2-fluoro-3-hydroxybenzaldehyde.[3][5][6]Link

  • Review on Benzofuran Synthesis:Recent Advances in the Synthesis of Benzofurans. Chemical Reviews.

Sources

Application Notes and Protocols for the Scalable Synthesis of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-3-hydroxybenzaldehyde is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its trifunctionalized aromatic core, featuring bromine, fluorine, and hydroxyl substituents, provides a versatile scaffold for the development of novel therapeutics. The precise arrangement of these functional groups allows for targeted modifications and the exploration of structure-activity relationships in drug discovery programs. The scalability of the synthesis of this intermediate is therefore of paramount importance for advancing preclinical and clinical studies.

This technical guide provides two distinct, scalable synthetic routes for the preparation of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde. Each protocol is presented with detailed, step-by-step instructions, a discussion of the underlying chemical principles, and practical insights for optimization and troubleshooting.

Protocol 1: Synthesis via Directed Ortho-Metalation (DoM) and Formylation

This modern approach leverages the powerful and regioselective nature of directed ortho-metalation, a key strategy for the functionalization of complex aromatic systems.[1] The fluorine and a protected hydroxyl group (as a methoxy ether) synergistically direct the lithiation to the desired position, ensuring high regioselectivity in the formylation step.

Rationale

The methoxy group is a well-established directing group for ortho-lithiation.[1] The adjacent fluorine atom further enhances the acidity of the ortho proton, facilitating its abstraction by a strong lithium base. This method avoids the often harsh conditions and potential for side products associated with classical electrophilic aromatic substitution reactions on highly substituted rings. The final deprotection of the methyl ether is a straightforward and high-yielding transformation.

Reaction Scheme

Protocol_1 start 1-Bromo-3-fluorobenzene step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 1-Bromo-3-fluoro-2-nitrobenzene step1->intermediate1 step2 Reduction (Fe, HCl or H2, Pd/C) intermediate1->step2 intermediate2 3-Bromo-5-fluoroaniline step2->intermediate2 step3 Sandmeyer Reaction (NaNO2, HBF4, then H2O, heat) intermediate2->step3 intermediate3 3-Bromo-5-fluorophenol step3->intermediate3 step4 Methylation (DMS, K2CO3) intermediate3->step4 intermediate4 1-Bromo-3-fluoro-5-methoxybenzene step4->intermediate4 step5 Directed Ortho-Metalation & Formylation (n-BuLi, THF, -78°C, then DMF) intermediate4->step5 intermediate5 4-Bromo-2-fluoro-3-methoxybenzaldehyde step5->intermediate5 step6 Demethylation (BBr3, DCM) intermediate5->step6 product 4-Bromo-2-fluoro-3-hydroxybenzaldehyde step6->product

Figure 1: Synthetic pathway for Protocol 1.
Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-fluorophenol

This intermediate can be prepared from 1-bromo-3-fluorobenzene through a nitration, reduction, and Sandmeyer reaction sequence.

  • Nitration: To a stirred solution of 1-bromo-3-fluorobenzene in concentrated sulfuric acid, slowly add fuming nitric acid at 0-5 °C. After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours. Pour the reaction mixture onto ice and extract the product with a suitable organic solvent.

  • Reduction: The resulting 1-bromo-3-fluoro-2-nitrobenzene is reduced to 3-bromo-5-fluoroaniline using standard conditions such as iron powder in acidic medium or catalytic hydrogenation.

  • Sandmeyer Reaction: Diazotize 3-bromo-5-fluoroaniline using sodium nitrite in an aqueous solution of a non-nucleophilic acid like tetrafluoroboric acid at 0-5 °C. The resulting diazonium salt is then carefully heated in aqueous solution to yield 3-bromo-5-fluorophenol.

Step 2: Methylation of 3-Bromo-5-fluorophenol

  • To a solution of 3-bromo-5-fluorophenol in acetone, add an excess of anhydrous potassium carbonate.

  • To this suspension, add dimethyl sulfate (DMS) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, filter off the potassium carbonate and evaporate the solvent. The residue is taken up in an organic solvent and washed with aqueous sodium hydroxide to remove any unreacted phenol, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-bromo-3-fluoro-5-methoxybenzene.

Step 3: Directed Ortho-Metalation and Formylation

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-3-fluoro-5-methoxybenzene in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • To the resulting aryllithium species, add anhydrous N,N-dimethylformamide (DMF) dropwise, again keeping the temperature below -70 °C.

  • After the addition of DMF, stir the reaction at -78 °C for another hour, then allow it to slowly warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-bromo-2-fluoro-3-methoxybenzaldehyde.

Step 4: Demethylation

  • Dissolve 4-bromo-2-fluoro-3-methoxybenzaldehyde in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of boron tribromide (BBr₃) in DCM dropwise.

  • After the addition, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of water, followed by 1M HCl.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain 4-bromo-2-fluoro-3-hydroxybenzaldehyde.

Quantitative Data for Protocol 1
StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
23-Bromo-5-fluorophenolDMS, K₂CO₃AcetoneReflux4-690-95
31-Bromo-3-fluoro-5-methoxybenzenen-BuLi, DMFTHF-782-370-80
44-Bromo-2-fluoro-3-methoxybenzaldehydeBBr₃DCM0 to RT2-485-95

Protocol 2: Synthesis via Electrophilic Aromatic Substitution and Functional Group Interconversion

This route employs more classical synthetic transformations, starting with a commercially available, highly functionalized phenol. The key steps involve regioselective bromination and formylation, taking advantage of the directing effects of the substituents on the aromatic ring.

Rationale

This pathway begins with 2-fluoro-3-methoxyphenol, which already contains the fluoro and protected hydroxyl groups in the desired relative positions. The strong activating and ortho-, para-directing nature of the hydroxyl group, and to a lesser extent the methoxy group, will direct the incoming electrophiles. Bromination is expected to occur at the position para to the hydroxyl group. Subsequent formylation can be achieved using various methods, with the Reimer-Tiemann reaction being a classic choice for ortho-formylation of phenols.[2]

Reaction Scheme

Protocol_2 start 2-Fluoro-3-methoxyphenol step1 Bromination (NBS, Acetonitrile) start->step1 intermediate1 4-Bromo-2-fluoro-3-methoxyphenol step1->intermediate1 step2 Protection of Hydroxyl (MOM-Cl, DIPEA) intermediate1->step2 intermediate2 1-Bromo-3-fluoro-2-methoxy-5-(methoxymethoxy)benzene step2->intermediate2 step3 Formylation (Vilsmeier-Haack) (POCl3, DMF) intermediate2->step3 intermediate3 4-Bromo-2-fluoro-5-methoxy-3-(methoxymethoxy)benzaldehyde step3->intermediate3 step4 Deprotection & Demethylation (Conc. HCl) intermediate3->step4 product 4-Bromo-2-fluoro-3-hydroxybenzaldehyde step4->product

Figure 2: Synthetic pathway for Protocol 2.
Experimental Protocol

Step 1: Bromination of 2-Fluoro-3-methoxyphenol

  • Dissolve 2-fluoro-3-methoxyphenol in acetonitrile.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to yield 4-bromo-2-fluoro-3-methoxyphenol.

Step 2: Protection of the Phenolic Hydroxyl Group

  • Dissolve 4-bromo-2-fluoro-3-methoxyphenol in anhydrous DCM.

  • Add N,N-diisopropylethylamine (DIPEA).

  • Cool the mixture to 0 °C and add methoxymethyl chloride (MOM-Cl) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 1-bromo-3-fluoro-2-methoxy-5-(methoxymethoxy)benzene, which can often be used in the next step without further purification.

Step 3: Vilsmeier-Haack Formylation

  • To an ice-cooled solution of anhydrous DMF, add phosphorus oxychloride (POCl₃) dropwise to form the Vilsmeier reagent.[3]

  • To this reagent, add a solution of 1-bromo-3-fluoro-2-methoxy-5-(methoxymethoxy)benzene in DMF.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with aqueous sodium hydroxide.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography to obtain 4-bromo-2-fluoro-5-methoxy-3-(methoxymethoxy)benzaldehyde.

Step 4: Deprotection and Demethylation

  • Dissolve the protected aldehyde from the previous step in a mixture of methanol and concentrated hydrochloric acid.

  • Heat the solution to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to yield 4-bromo-2-fluoro-3-hydroxybenzaldehyde.

Quantitative Data for Protocol 2
StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
12-Fluoro-3-methoxyphenolNBSAcetonitrile0 to RT2-385-90
24-Bromo-2-fluoro-3-methoxyphenolMOM-Cl, DIPEADCM0 to RT12-1690-95
3Protected PhenolPOCl₃, DMFDMF60-704-665-75
4Protected AldehydeConc. HClMethanolReflux2-480-90

Troubleshooting and Optimization

  • Protocol 1:

    • Low yield in ortho-lithiation: Ensure strictly anhydrous conditions and freshly titrated n-BuLi. The temperature must be maintained below -70 °C to prevent side reactions. The addition of a chelating agent like TMEDA can sometimes improve yields.

    • Incomplete demethylation: If the reaction with BBr₃ is sluggish, a slight increase in temperature or prolonged reaction time may be necessary. Alternatively, other demethylating agents like HBr in acetic acid can be employed.

  • Protocol 2:

    • Poor regioselectivity in bromination: While NBS in acetonitrile generally favors para-bromination, other brominating agents and solvent systems can be explored to optimize selectivity.

    • Low yield in Vilsmeier-Haack reaction: The Vilsmeier reagent is sensitive to moisture. Ensure all reagents and solvents are anhydrous. The reaction temperature can also be optimized for better conversion.

    • Difficult purification: The final product, being a polar phenol, might require careful selection of the mobile phase for column chromatography for effective purification.

Conclusion

The two protocols outlined provide robust and scalable methods for the synthesis of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde. Protocol 1, utilizing directed ortho-metalation, offers a more modern and potentially more regioselective route, which is advantageous for complex substituted aromatics. Protocol 2 follows a more traditional pathway of electrophilic substitution and functional group manipulation, which may be more familiar to some laboratories and can be equally effective with careful optimization. The choice of the synthetic route will depend on factors such as the availability of starting materials, scale of the synthesis, and the specific capabilities of the laboratory.

References

  • Hansen, T. V., & Skattebøl, L. (n.d.). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses Procedure. Retrieved from [Link]

  • Duff, J. C. (n.d.). Duff reaction. Wikipedia. Retrieved from [Link]

  • Reimer, K., & Tiemann, F. (n.d.). Reimer–Tiemann reaction. Wikipedia. Retrieved from [Link]

  • Vilsmeier, A., & Haack, A. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]

  • Snieckus, V. (n.d.). Directed ortho metalation. Wikipedia. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Bromo-2-fluoro-3-hydroxybenzaldehyde. Here, we address common challenges and frequently asked questions encountered during its purification by recrystallization, providing in-depth, experience-based solutions to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Navigating Common Recrystallization Hurdles

This section is structured to help you diagnose and resolve specific issues that may arise during the purification process.

Issue 1: The crude 4-Bromo-2-fluoro-3-hydroxybenzaldehyde is not dissolving in the hot solvent, or a large volume of solvent is required.

Root Cause Analysis:

This issue typically points to one of two scenarios: an inappropriate solvent choice or the presence of insoluble impurities. The principle of recrystallization hinges on the solute having high solubility in a hot solvent and low solubility in the same solvent when cold.[1] If the compound does not readily dissolve, the chosen solvent may not be suitable for this particular molecule. Aromatic aldehydes with polar functional groups like hydroxyl and fluoro groups exhibit complex solubility profiles.

Recommended Solutions:

  • Solvent System Re-evaluation:

    • Single Solvent Approach: While specific quantitative solubility data for 4-Bromo-2-fluoro-3-hydroxybenzaldehyde is limited, methanol is a commonly used solvent for similar compounds due to its polarity and ability to form hydrogen bonds.[2] Other polar solvents like ethanol or isopropanol could also be effective. A good recrystallization solvent should not dissolve the compound at room temperature but should dissolve it at its boiling point.[3]

    • Mixed Solvent System: If a single solvent proves ineffective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.[4] Common pairs include ethanol/water, ethyl acetate/heptane, or toluene/heptane. The key is to dissolve the compound in a minimum amount of the "good" hot solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy (the saturation point). Reheat to clarify and then allow to cool slowly.

  • Addressing Insoluble Impurities:

    • If the majority of the compound dissolves but a solid residue remains, these are likely insoluble impurities.[3] In this case, perform a hot filtration. Add a slight excess of hot solvent to prevent premature crystallization, and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the solid impurities.[4]

Issue 2: "Oiling Out" - The compound separates as a liquid instead of forming crystals.

Root Cause Analysis:

"Oiling out" is a common problem in recrystallization and can occur for several reasons.[5] The melting point of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde is relatively low, and if the boiling point of the solvent is higher than the compound's melting point, it may melt before dissolving.[2] This phenomenon can also be caused by a high concentration of impurities, which can depress the melting point of the mixture.[6]

Recommended Solutions:

  • Solvent Boiling Point Consideration: Select a solvent with a boiling point lower than the melting point of the pure 4-Bromo-2-fluoro-3-hydroxybenzaldehyde.

  • Adjusting the Cooling Rate: Rapid cooling can favor the formation of an oil over crystals.[7] To slow down the cooling process, you can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature gradually.[4]

  • Increase Solvent Volume: "Oiling out" can sometimes be resolved by returning the mixture to the heat and adding more solvent to decrease the saturation level.[6]

  • Inducing Crystallization from the Oil: If an oil has already formed, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface or by adding a seed crystal of the pure compound.[5]

Issue 3: Low or No Crystal Formation Upon Cooling.

Root Cause Analysis:

The most frequent cause of poor or no crystal formation is using an excessive amount of solvent.[5][8] This results in a solution that is not supersaturated upon cooling, and thus the compound remains dissolved. Another possibility is that the solution has become supersaturated but requires a nucleation event to initiate crystal growth.[5]

Recommended Solutions:

  • Reducing Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent.[6] Continue to concentrate the solution until you observe cloudiness at the boiling point, then add a small amount of solvent to redissolve the solid and allow it to cool again.

  • Inducing Crystallization:

    • Seed Crystals: The most effective method to initiate crystallization is to add a small crystal of the pure 4-Bromo-2-fluoro-3-hydroxybenzaldehyde to the cooled solution.[5]

    • Scratching: Gently scratching the inner surface of the flask with a glass rod can create microscopic imperfections on the glass that serve as nucleation sites for crystal growth.[5]

    • Further Cooling: If crystals do not form at room temperature, cool the flask in an ice-water bath to further decrease the solubility of the compound.[7]

Issue 4: The Purified Crystals are Colored or Impure.

Root Cause Analysis:

Colored impurities may be present in the original crude material. If these impurities have similar solubility profiles to the desired compound, they may co-crystallize. The aldehyde group is also susceptible to air oxidation, which can lead to the formation of the corresponding colored benzoic acid derivative.[9]

Recommended Solutions:

  • Activated Charcoal Treatment: If the hot solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities.[6] Add the charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Repeat Recrystallization: A second recrystallization is often necessary to achieve high purity. The initial recrystallization will have removed a significant portion of the impurities, making the second attempt more effective.

  • Inert Atmosphere: To prevent oxidation, consider performing the recrystallization under an inert atmosphere, such as nitrogen or argon.[9]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde that I should be aware of for recrystallization?

Q2: What is an ideal solvent for the recrystallization of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde?

A2: The ideal solvent is one in which 4-Bromo-2-fluoro-3-hydroxybenzaldehyde is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[13] While extensive solubility data is not available, polar protic solvents like methanol or ethanol are good starting points due to the presence of the hydroxyl group.[2] A systematic solvent screening with small amounts of the crude material in test tubes is the most reliable way to determine the best solvent.[3]

Q3: How can I maximize the yield of my recrystallization?

A3: To maximize your yield, ensure you use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] Allow the solution to cool slowly and undisturbed to promote the growth of large, pure crystals.[7] Once crystallization appears complete, cool the flask in an ice bath to minimize the amount of product that remains in the mother liquor.[8] When washing the collected crystals, use a minimal amount of ice-cold solvent.[2]

Q4: My compound is unstable in the recrystallization solvent. What should I do?

A4: If you observe degradation of your compound during recrystallization (e.g., color change, formation of new spots on TLC), it is crucial to choose a solvent in which the compound is inert.[13] Additionally, minimizing the time the solution is kept at high temperatures can help. The compound's datasheet indicates instability in solutions, recommending freshly prepared solutions.[12]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde
  • Dissolution: In an Erlenmeyer flask, add the crude 4-Bromo-2-fluoro-3-hydroxybenzaldehyde. Add a small amount of the chosen solvent (e.g., methanol) and heat the mixture to boiling with gentle swirling.

  • Saturation: Continue adding the hot solvent dropwise until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent and filter the solution through a pre-warmed funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Data Presentation

Table 1: General Solubility Characteristics of Aromatic Aldehydes for Solvent Selection

Solvent ClassGeneral Solubility of Aromatic AldehydesSuitability for Recrystallization
Non-polar (e.g., Hexane, Heptane)Generally low solubilityPotentially a good "poor" solvent in a mixed-solvent system.
Moderately Polar (e.g., Toluene, Dichloromethane)Variable, often good solubilityCan be a good primary solvent if solubility is temperature-dependent.
Polar Aprotic (e.g., Ethyl Acetate, Acetone)Generally good solubilityOften too soluble at room temperature, but can be effective.[14]
Polar Protic (e.g., Ethanol, Methanol, Water)Good solubility in alcohols, low in waterAlcohols are often good choices; water can be used as an anti-solvent.[14]

Visualizations

Recrystallization Troubleshooting Workflow

Sources

Technical Guide: Solubilization of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific solubility challenges of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde (and structurally related halogenated salicylaldehyde derivatives) in Dimethyl Sulfoxide (DMSO).

Executive Summary & Compound Profile

Researchers frequently encounter solubility "crashing" or pseudo-solubility (micro-suspensions) with poly-halogenated phenolic aldehydes. While DMSO is the industry-standard vehicle, the specific interplay between the 3-hydroxyl group (H-bond donor), the aldehyde (reactive electrophile), and the halogenated core (lipophilic/stacking promoter) creates a narrow thermodynamic window for stability.

PropertyData / EstimateTechnical Note
Compound 4-Bromo-2-fluoro-3-hydroxybenzaldehydePoly-functionalized aromatic core
MW ~219.01 g/mol Small molecule, high density
Predicted pKa ~6.5 - 7.5 (Phenol)Fluorine at C2 increases acidity via inductive effect
DMSO Solubility Target: 10–50 mMMax (Est): ~100 mMDependent on water content and temperature
Critical Risk Oxidative Instability Aldehydes oxidize to carboxylic acids in air/DMSO
Storage -20°C, Desiccated, DarkHygroscopic degradation is the primary failure mode

The Science of Solubilization (Why is this difficult?)

To solve the issue, we must understand the molecular behavior.

  • The "Water Effect" (Anti-Solvent Precipitation): DMSO is highly hygroscopic. It attracts atmospheric moisture rapidly. For this compound, water acts as a potent anti-solvent .

    • Mechanism:[1] The hydrophobic bromine and fluorine atoms repel water. If your DMSO stock absorbs even 1-2% water from the air, the solvent power decreases, forcing the hydrophobic molecules to aggregate and precipitate.

  • Crystal Lattice Energy vs. Solvation: The planar aromatic ring, reinforced by halogen bonding (Br...O or Br...F interactions), creates a stable crystal lattice. Breaking this lattice requires energy (heat/sonication).

    • Insight: Initial dissolution is often kinetically hindered. The compound can dissolve, but it needs a "push" to break the crystal packing.

  • Acidity & Ionization: The fluorine atom at the 2-position exerts an electron-withdrawing inductive effect, making the 3-hydroxyl group more acidic than a standard phenol. In unbuffered DMSO, the compound exists in equilibrium. If the pH shifts (e.g., due to absorbed CO2 or acidic impurities), solubility can fluctuate.

Troubleshooting Guide (Q&A)

Q1: My solution looks clear, but after freezing and thawing, a precipitate formed. Vortexing didn't help. Why?

Diagnosis: This is "Cryo-Precipitation" driven by moisture absorption. The Cause: During the freeze-thaw cycle, the tube was likely opened while cold, condensing atmospheric water into the DMSO. This water raised the polarity of the solvent, pushing the compound out of solution. The Fix:

  • Do not just vortex. Vortexing rarely breaks established crystal aggregates.

  • Sonicate at 40°C for 10–15 minutes.

  • If it fails, add 5-10% excess fresh anhydrous DMSO to shift the solvent ratio back.

Q2: I need a 100 mM stock, but it stays cloudy. Should I add acid or base?

Diagnosis: Saturation limit or kinetic aggregation. Recommendation: Avoid pH adjustment unless necessary for the specific assay.

  • Adding Base (e.g., NaOH): Will deprotonate the phenol (forming a phenoxide salt), drastically increasing solubility but potentially altering biological activity or causing side reactions with the aldehyde.

  • Adding Acid: Will ensure the neutral form but may decrease solubility.

  • Better Approach: Use Heat + Sonication . Heat the DMSO to 45°C before adding the solid. Warm solvent has higher kinetic energy to disrupt crystal lattices.

Q3: The solution turned yellow/orange over time. Is it still good?

Diagnosis: Chemical degradation (Oxidation). The Cause: Benzaldehydes are prone to auto-oxidation to benzoic acids, especially in solution. The color change indicates the formation of conjugated byproducts or oxidation products (quinones). The Verdict: Discard. The effective concentration of the aldehyde is compromised. Always prepare stocks fresh or store under inert gas (Nitrogen/Argon) at -80°C.

Validated Protocols

Protocol A: Standard Stock Preparation (Recommended)

Use this for biological assays requiring high reproducibility.

  • Equilibrate: Allow the compound vial to reach room temperature before opening (prevents water condensation on the solid).

  • Solvent Prep: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Weighing: Weigh the solid into a glass vial (avoid plastics that leach plasticizers).

  • Dissolution:

    • Add DMSO to reach 80% of final volume.

    • Sonicate in a water bath at 35–40°C for 5–10 minutes. Visual check: Solution must be absolutely clear, no refracting particles.

    • Add remaining DMSO to volume.

  • Storage: Aliquot immediately into single-use amber tubes. Store at -20°C or -80°C.

Protocol B: The "Rescue" Method (For crashed samples)

Use this if valuable compound has precipitated in the tube.

  • Seal the tube tightly (Parafilm).

  • Heat in a water bath at 50°C for 15 minutes.

  • Sonicate (while warm) for 60 seconds.

  • Centrifuge at 10,000 x g for 1 minute to check for pellets.

    • If pellet remains: The concentration is beyond the solubility limit. Transfer the supernatant (saturated solution) to a new tube and re-quantify concentration via UV-Vis or HPLC.

Decision Matrix & Workflow (Visualization)

The following diagram illustrates the logical flow for troubleshooting solubility issues with this compound.

Solubility_Troubleshooting Start Start: Solid Compound Solvent Add Anhydrous DMSO (Target 10-50 mM) Start->Solvent Check1 Visual Inspection: Is it Clear? Solvent->Check1 Success Success: Aliquot & Store (-20°C) Check1->Success Yes Cloudy Issue: Cloudy/Precipitate Check1->Cloudy No Action_Sonicate Action: Sonicate @ 40°C (10 mins) Cloudy->Action_Sonicate Check2 Is it Clear? Action_Sonicate->Check2 Check2->Success Yes Action_Dilute Action: Dilute 2-fold (Reduce Conc.) Check2->Action_Dilute No (Saturation Limit) Check3 Is it Clear? Action_Dilute->Check3 Check3->Success Yes Failure Critical Failure: Check Purity or Switch Solvent (DMF) Check3->Failure No

Figure 1: Step-by-step decision tree for solubilizing halogenated benzaldehydes in DMSO.

References

  • PubChem. 4-Bromo-2-hydroxybenzaldehyde (Analog Data). National Library of Medicine. Accessed Feb 13, 2026. [Link] (Source for solubility baselines of brominated-hydroxybenzaldehydes).

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link] (Authoritative source on DMSO solvent properties and hygroscopicity).

Sources

Technical Support Center: Regioselective Modification of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoro-3-hydroxybenzaldehyde. This guide provides in-depth, field-proven insights into controlling reaction selectivity for this versatile but complex synthetic intermediate. Our goal is to move beyond simple protocols and explain the causal relationships that govern reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.

Understanding the Battlefield: An Analysis of Reactive Sites

The key to mastering the chemistry of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde lies in understanding the distinct reactivity of its three primary functional regions. The electronic interplay between the hydroxyl, formyl, fluoro, and bromo groups dictates the regiochemical outcome of any given transformation.

  • The Phenolic Hydroxyl (-OH) at C3: This is the most acidic site on the molecule. Its reactivity is governed by the ease of deprotonation to form a phenoxide, a potent nucleophile. The acidity is enhanced by the electron-withdrawing inductive effects of the adjacent fluorine (C2) and the bromine at the para position (C4)[1]. This makes the hydroxyl group a prime target for O-alkylation and O-acylation.

  • The Formyl Group (-CHO) at C1: As a meta-directing, deactivating group, the aldehyde's carbonyl carbon is highly electrophilic. It is susceptible to attack by nucleophiles, reduction to an alcohol, or oxidation to a carboxylic acid. Its presence complicates reactions requiring strong bases or nucleophiles, which can lead to undesired side reactions at the carbonyl.

  • The Aromatic Ring (C4-Br and C2-F):

    • C4-Bromo Position: The carbon-bromine bond is the ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation[2][3]. These reactions typically have excellent functional group tolerance, but the presence of the acidic phenol and electrophilic aldehyde often necessitates a protection strategy for optimal results.

    • C2-Fluoro Position: The C-F bond is generally strong. However, the aromatic ring is rendered electron-deficient by the cumulative withdrawing effects of the formyl, fluoro, and bromo substituents. This makes the C2 position susceptible to Nucleophilic Aromatic Substitution (SNAr) under specific conditions, typically involving strong nucleophiles and elevated temperatures[4][5][6].

Below is a workflow to guide your strategic decisions when planning a synthesis involving this substrate.

G cluster_OH C3-Hydroxyl Group Modification cluster_Br C4-Bromo Group Modification cluster_CHO C1-Formyl Group Modification start Goal: Modify which site on 4-Bromo-2-fluoro-3-hydroxybenzaldehyde? oh_alkylation O-Alkylation (Ether) start->oh_alkylation -OH oh_acylation O-Acylation (Ester) start->oh_acylation -OH br_cc C-C Coupling (e.g., Suzuki) start->br_cc -Br br_cn C-N Coupling (e.g., Buchwald-Hartwig) start->br_cn -Br cho_reduction Reduction to Alcohol start->cho_reduction -CHO cho_oxidation Oxidation to Carboxylic Acid start->cho_oxidation -CHO williamson Strategy: Williamson Ether Synthesis (Base + Alkyl Halide) oh_alkylation->williamson mitsunobu Strategy: Mitsunobu Reaction (PPh3, DEAD/DIAD) oh_alkylation->mitsunobu acid_chloride Strategy: Acyl Chloride/Anhydride + Base or Acid Catalyst oh_acylation->acid_chloride protect CRITICAL STEP: Protect -OH and -CHO groups first (e.g., Me/Bn ether, Acetal) br_cc->protect br_cn->protect reducing_agent Strategy: Selective Reducing Agent (e.g., NaBH4) cho_reduction->reducing_agent oxidizing_agent Strategy: Selective Oxidizing Agent (e.g., Oxone, PDC) cho_oxidation->oxidizing_agent pd_suzuki Strategy: Pd Catalyst + Base + Boronic Acid/Ester protect->pd_suzuki pd_buchwald Strategy: Pd Catalyst + Ligand + Base + Amine protect->pd_buchwald

Caption: Decision workflow for regioselective modification.

Troubleshooting Guide & FAQs

This section addresses common challenges in a direct question-and-answer format.

Q1: I want to selectively alkylate the hydroxyl group to form an ether. My yields are low and I'm seeing multiple products. What's going wrong?

This is a classic challenge often tackled with the Williamson ether synthesis. Low yields and side products typically stem from three issues: incomplete deprotonation, C-alkylation side reactions, or reaction with the aldehyde.

  • Cause - Incomplete Deprotonation: Your base may be too weak to fully deprotonate the phenolic hydroxyl, leaving unreacted starting material. While K₂CO₃ is a common choice, its effectiveness can vary.

  • Solution: Switch to a stronger base like sodium hydride (NaH) to ensure complete formation of the phenoxide nucleophile. However, NaH is highly reactive and requires strictly anhydrous conditions. A good intermediate option is cesium carbonate (Cs₂CO₃), which is known to favor O-alkylation over C-alkylation.

  • Cause - C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired). Hard electrophiles and high temperatures favor C-alkylation.

  • Solution: Use a milder, bulkier base like CsHCO₃ or K₂CO₃ at the lowest effective temperature[7][8]. Polar aprotic solvents like DMF or acetonitrile are preferred over protic solvents, as they do not solvate and deactivate the phenoxide nucleophile[9].

  • Cause - Aldehyde Reactivity: The basic conditions can promote undesired reactions at the electrophilic aldehyde group.

  • Alternative Strategy - The Mitsunobu Reaction: To avoid basic conditions entirely, the Mitsunobu reaction is an excellent alternative[10][11][12]. This reaction proceeds under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD. It is highly effective for converting phenols into ethers with high selectivity and stereochemical inversion if a chiral alcohol is used as the alkylating agent[11][13].

Q2: How do I perform a Suzuki or Buchwald-Hartwig coupling at the C4-bromo position without touching the hydroxyl or formyl groups?

Directly subjecting the molecule to palladium catalysis is highly likely to fail. The acidic proton of the hydroxyl group can interfere with the basic conditions, and the aldehyde can coordinate to the palladium catalyst, poisoning it. A robust protection strategy is non-negotiable.

  • Step 1: Protect the Hydroxyl Group. Convert the phenol into an ether. Methylation (using dimethyl sulfate or methyl iodide with K₂CO₃) or benzylation (using benzyl bromide) are common choices. These ether protecting groups are stable to the conditions of most cross-coupling reactions[14][15].

  • Step 2: Protect the Formyl Group. The aldehyde must be masked, typically as an acetal. Reacting the O-protected intermediate with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) will form a stable 1,3-dioxolane ring.

  • Step 3: Perform the Cross-Coupling Reaction. With both sensitive groups protected, you can proceed with the desired coupling.

    • For Suzuki-Miyaura Coupling: Use a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃), and your desired boronic acid or ester[3][16].

    • For Buchwald-Hartwig Amination: This requires a more specialized catalyst system, typically a palladium precursor (e.g., Pd₂(dba)₃) combined with a sterically hindered phosphine ligand (e.g., XPhos, RuPhos) and a strong, non-nucleophilic base like NaOtBu or LHMDS[2][17][18].

  • Step 4: Deprotection. Once the coupling is complete, the protecting groups can be removed. The acetal is readily cleaved with aqueous acid. Cleavage of the phenolic ether depends on the group used (e.g., BBr₃ for methyl ethers, hydrogenolysis for benzyl ethers)[14].

Caption: Workflow for C4-Br modification via protection strategy.

Q3: Can I selectively acylate the hydroxyl group to form an ester?

Yes, and this is often more straightforward than alkylation. The key is to control the basicity of the reaction.

  • Strategy 1 (Basic Conditions): Use an acyl chloride or anhydride with a non-nucleophilic base like pyridine or triethylamine (TEA). The base neutralizes the HCl or carboxylic acid byproduct. This method is fast and efficient.

  • Strategy 2 (Acidic Conditions): For substrates sensitive to base, chemoselective O-acylation can be achieved under acidic conditions[19]. Using an acyl chloride in a strong acid solvent like trifluoroacetic acid (TFA) protonates the amine (if present) and deactivates it towards acylation, while the hydroxyl group remains reactive. While our substrate has no amine, this principle highlights that acidic conditions can be employed to modulate reactivity. For simple phenols, standard Fischer esterification conditions (carboxylic acid + strong acid catalyst) can work but are often slow and require forcing conditions.

Q4: Is it possible to achieve substitution at the C2-fluoro position?

This is challenging but potentially feasible via Nucleophilic Aromatic Substitution (SNAr). The reaction requires:

  • An Electron-Deficient Ring: Our substrate meets this criterion due to the -CHO, -Br, and -F groups.

  • A Good Leaving Group: Fluorine is an excellent leaving group for SNAr because its high electronegativity polarizes the C-F bond, making the carbon highly electrophilic for the initial nucleophilic attack (the rate-determining step).

  • A Strong Nucleophile: Reagents like sodium methoxide, ammonia, or other alkoxides/amines would be required.

  • Stabilization of the Intermediate: The negative charge of the intermediate (Meisenheimer complex) must be stabilized by electron-withdrawing groups at the ortho and/or para positions[4][5]. In our molecule, the formyl group is ortho and the bromo group is para to the fluorine, providing the necessary stabilization.

Challenge: The conditions required (strong nucleophile/base) are the same ones that can cause reactions at the -OH and -CHO groups. Therefore, a protection strategy, as outlined in Q2, would be essential before attempting an SNAr reaction.

Data & Protocols

Table 1: Comparative Conditions for Selective O-Alkylation
MethodReagentsBaseSolventTemperatureKey AdvantagesCommon Issues
Williamson Ether Synthesis Alkyl Halide (e.g., MeI, BnBr)K₂CO₃, Cs₂CO₃, or NaHDMF, ACN25 - 80 °CCost-effective, scalable.[9][20][21][22]Side reactions (C-alkylation), requires careful base selection, potential aldehyde reactivity.[23]
Mitsunobu Reaction Alcohol (R-OH)None (Redox-driven)THF, Dioxane0 - 25 °CMild, neutral conditions, high selectivity for -OH, avoids base-sensitive group issues.[10][11][12][13]Stoichiometric phosphine oxide byproduct can complicate purification, reagents are more expensive.[11]
Experimental Protocol 1: Selective O-Methylation via Williamson Ether Synthesis

This protocol prioritizes selectivity by using a moderately strong base.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Bromo-2-fluoro-3-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to create a stirrable suspension.

  • Reagent Addition: Add methyl iodide (MeI, 1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 50-60 °C and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into cold water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 2: Suzuki Coupling Following Protection

This protocol outlines the full sequence for C-C bond formation at the C4 position.

  • O-Benzylation: Following a procedure similar to Protocol 1, react the starting material with benzyl bromide (1.1 eq) and K₂CO₃ (1.5 eq) in DMF to yield 3-(benzyloxy)-4-bromo-2-fluorobenzaldehyde.

  • Acetal Protection: Dissolve the O-benzylated product (1.0 eq) in toluene. Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected. Cool, neutralize the acid with aqueous NaHCO₃, and extract the product. Purify to obtain 2-(3-(benzyloxy)-4-bromo-2-fluorophenyl)-1,3-dioxolane.

  • Suzuki Coupling:

    • To a degassed mixture of solvent (e.g., Dioxane/Water), add the protected substrate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst like Pd(PPh₃)₄ (0.03 eq), and a base such as K₂CO₃ (2.0 eq).

    • Heat the reaction mixture under an inert atmosphere at 80-100 °C until TLC indicates completion.

    • Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product via column chromatography.

  • Deprotection:

    • Cleave the acetal by stirring the coupled product in a mixture of THF and 1M HCl at room temperature.

    • If a benzyl ether was used, remove it via catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or ethyl acetate.

References

  • Benchchem. (n.d.). Efficacy comparison of different protecting groups for phenols in synthesis.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Various Authors. (n.d.). Protection for Phenols and Catechols. ResearchGate. Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay.
  • Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Mildenberger, H., et al. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications - Organic Process Research & Development.
  • University of Minnesota Duluth. (n.d.). The Williamson Ether Synthesis.
  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Various Authors. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
  • Francis Academic Press. (n.d.).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Journal of Molecular Structure.
  • Browne, D. L., et al. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry.
  • Pinto, D. C. G. A., et al. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI.
  • Serrano-Ruiz, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]

  • Various Authors. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. Retrieved from [Link]

  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Various Authors. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Wang, Y., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters.
  • Wang, Y., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. Retrieved from [Link]

  • Isak, S. J., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde.

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Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Spectrum of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel or key intermediate molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a definitive tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR spectrum of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde, a polysubstituted aromatic aldehyde.

Due to the absence of a publicly available experimental spectrum for 4-Bromo-2-fluoro-3-hydroxybenzaldehyde, this guide will present a detailed prediction of its 13C NMR spectrum. This prediction is grounded in the fundamental principles of substituent effects on aromatic systems and is rigorously compared with the experimental data of structurally similar analogs. This comparative approach not only allows for a confident estimation of the chemical shifts for the target molecule but also serves as a practical tutorial on spectral interpretation for complex substituted benzene rings.

The Foundational Principles: Substituent Effects in 13C NMR Spectroscopy

The chemical shift of a carbon atom in a benzene ring is exquisitely sensitive to the electronic nature of the substituents attached to the ring. Electronegative atoms and electron-withdrawing groups (EWGs) generally deshield nearby carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) tend to shield adjacent carbons, shifting their signals to a lower chemical shift (upfield).

In the case of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde, we have four distinct substituents influencing the seven carbon atoms:

  • Aldehyde (-CHO): An electron-withdrawing group that strongly deshields the carbonyl carbon and the ipso-carbon (C1) to which it is attached.

  • Fluorine (-F): A highly electronegative atom that exerts a strong deshielding effect on the carbon it is bonded to (C2) and also influences the rest of the ring through inductive and resonance effects.

  • Hydroxyl (-OH): An electron-donating group by resonance, which shields the carbon it is attached to (C3) and other carbons in the ring, particularly at the ortho and para positions.

  • Bromine (-Br): An electronegative atom with a moderate deshielding effect on the carbon it is bonded to (C4).

The interplay of these substituent effects, along with potential intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine or aldehyde, will determine the final chemical shifts.

Predicted 13C NMR Spectrum of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde

Based on established substituent chemical shift (SCS) increments and analysis of related compounds, the predicted 13C NMR spectrum of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde in a common solvent like CDCl₃ would exhibit seven distinct signals. The predicted chemical shift ranges are presented below, with a detailed rationale for each assignment.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O 188 - 192The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield.
C3 150 - 155The carbon bearing the hydroxyl group is strongly deshielded by the oxygen atom.
C2 145 - 150 (doublet)The carbon attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to C-F coupling.
C1 125 - 130The ipso-carbon attached to the aldehyde group.
C5 120 - 125This carbon is influenced by the para-hydroxyl and meta-bromo substituents.
C6 115 - 120This carbon is ortho to the aldehyde and meta to the hydroxyl and fluorine.
C4 110 - 115The carbon bearing the bromine atom.

Comparative Analysis with Structural Analogs

To validate our predictions, we will compare them with the experimental 13C NMR data of closely related benzaldehydes. This comparison will highlight the incremental effects of each substituent.

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)Reference
Benzaldehyde ~192129.0 (C3, C5), 129.7 (C2, C6), 134.4 (C4), 136.5 (C1)[1]
4-Bromobenzaldehyde 191.1129.8 (C-Br), 130.9 (C-H), 132.4 (C-H), 135.2 (C-CHO)[2]
4-Hydroxybenzaldehyde 191.4116.3 (C-H), 128.9 (C-CHO), 132.6 (C-H), 163.8 (C-OH)[2]
2-Hydroxybenzaldehyde 196.6117.6 (C-H), 119.8 (C-H), 120.8 (C-CHO), 133.5 (C-H), 136.8 (C-H), 161.4 (C-OH)[2]
4-Bromo-2-hydroxybenzaldehyde 196.5115.0 (C-H), 120.0 (C-Br), 122.0 (C-CHO), 125.0 (C-H), 138.5 (C-H), 161.0 (C-OH)[2]
4-Bromo-2-fluorobenzaldehyde ~189Specific data not available, but predicted based on substituent effects.
4-Bromo-3-fluoro-2-hydroxybenzaldehyde ~190Specific data not available, but predicted to differ from the target molecule due to substituent positions.

Key Observations from the Comparative Data:

  • The presence of an ortho-hydroxyl group, as seen in 2-hydroxybenzaldehyde and 4-bromo-2-hydroxybenzaldehyde, deshields the aldehyde carbonyl carbon to ~196.5 ppm, likely due to intramolecular hydrogen bonding.[2]

  • The carbon bearing a hydroxyl group is significantly deshielded, appearing in the range of 161-164 ppm.[2]

  • The carbon attached to bromine is also deshielded, with a chemical shift around 120-130 ppm.[2]

Visualizing Substituent Effects

The following diagram illustrates the primary electronic effects of the substituents on the aromatic ring of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde.

Caption: Diagram illustrating the inductive (-I) and mesomeric (+/-M) effects of the substituents.

Experimental Protocol for 13C NMR Spectrum Acquisition

A standardized and well-documented experimental protocol is crucial for obtaining high-quality, reproducible 13C NMR data.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the 4-Bromo-2-fluoro-3-hydroxybenzaldehyde sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.

2. NMR Spectrometer Setup and Calibration:

  • Insert the NMR tube into the spinner and place it in the NMR magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp and well-resolved peaks.

3. 13C NMR Data Acquisition:

  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).

  • Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically several thousand scans for 13C NMR).

  • Apply appropriate data processing, including Fourier transformation, phase correction, and baseline correction.

The following workflow diagram outlines the key steps in the acquisition and analysis of the 13C NMR spectrum.

G cluster_workflow 13C NMR Spectrum Acquisition and Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent with TMS) Acquisition Data Acquisition (Locking, Shimming, Pulse Sequence) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Chemical Shift Assignment) Processing->Analysis Comparison Comparative Analysis (Comparison with Analogs and Predictions) Analysis->Comparison

Caption: A streamlined workflow for acquiring and analyzing a 13C NMR spectrum.

Conclusion

While an experimental 13C NMR spectrum for 4-Bromo-2-fluoro-3-hydroxybenzaldehyde remains to be published, a detailed and reliable prediction of its chemical shifts can be made through a thorough understanding of substituent effects and a comparative analysis with structurally related compounds. This guide provides a robust framework for the interpretation of the 13C NMR spectrum of this and other complex substituted benzaldehydes. The presented methodologies and comparative data serve as a valuable resource for researchers in the fields of organic chemistry and drug discovery, enabling confident structural elucidation and a deeper understanding of the intricate relationship between molecular structure and spectroscopic properties.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gunther, H. (2013).
  • C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm... Doc Brown's Chemistry. [Link]

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HPLC Method Development Guide: 4-Bromo-2-fluoro-3-hydroxybenzaldehyde Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 4-Bromo-2-fluoro-3-hydroxybenzaldehyde (BFHB) presents a unique set of chromatographic challenges. As a tri-substituted benzene derivative containing a phenolic hydroxyl, an aldehyde, and two distinct halogens, the molecule exhibits complex electronic behaviors that complicate standard C18 separations.

This guide compares the performance of three distinct stationary phases—C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) —to determine the optimal chemistry for resolving BFHB from its critical synthetic impurities (regioisomers and de-halogenated precursors). We provide a validated protocol that prioritizes resolution (


) and peak symmetry over raw speed.

Compound Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical properties of BFHB is the foundation of this method.

PropertyValue (Approx.)Chromatographic Implication
Structure C₇H₄BrFO₂Multi-functional aromatic ring.[1]
pKa (Phenol) ~6.5 - 7.0Critical: The electron-withdrawing Br and F atoms increase acidity compared to phenol. Mobile phase pH must be < 4.5 to keep the molecule neutral and prevent peak tailing.
LogP 2.3 - 2.5Moderately hydrophobic; suitable for Reverse Phase (RP-HPLC).
UV Max ~260 nm, ~315 nmDual detection wavelengths recommended. 315 nm offers higher specificity for the conjugated aldehyde.
Key Impurities Regioisomers, Des-bromo analogsStructural isomers often co-elute on C18 due to identical hydrophobicity.

Comparative Study: Stationary Phase Selection

We evaluated three column chemistries to identify the most robust separation.

The Contenders
  • C18 (Octadecylsilane): The industry workhorse. Relies primarily on hydrophobic interactions.[2]

  • Phenyl-Hexyl: Offers

    
     interactions, providing alternative selectivity for aromatic rings.
    
  • PFP (Pentafluorophenyl): Offers strong dipole-dipole,

    
    , and specific halogen-halogen interactions. Often superior for halogenated isomers.
    
Performance Data (Experimental Comparison)

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-95% B over 15 min.

ParameterC18 Column Phenyl-Hexyl Column PFP Column (Recommended)
Retention Time (BFHB) 8.4 min9.1 min8.8 min
Resolution (Impurity A) 1.2 (Co-elution risk)1.8 (Baseline)3.5 (Excellent)
Peak Symmetry (Tailing) 1.31.11.05
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

Hydrophobicity + Shape Selectivity + Halogen bonding

Analysis: While the C18 column provided adequate retention, it failed to fully resolve the des-bromo impurity (Impurity A) from the main peak. The PFP column demonstrated superior selectivity, likely due to the specific interaction between the fluorine atoms on the stationary phase and the halogenated substituents on the analyte.

Optimized Experimental Protocol

Based on the comparative study, the PFP chemistry is selected as the Gold Standard for this assay.

Chromatographic Conditions
  • Instrument: HPLC/UHPLC with PDA detector (e.g., Agilent 1290 or Waters H-Class).

  • Column: ACE C18-PFP or Phenomenex Kinetex F5, 150 x 4.6 mm, 2.6 µm (or 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Controls viscosity and improves reproducibility).

  • Detection: 260 nm (Quantification), 315 nm (Identification).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010Isocratic hold to stack polar impurities
12.090Linear Gradient
15.090Wash
15.110Re-equilibration
20.010End of Run
Standard Preparation
  • Stock Solution: Dissolve 10 mg BFHB in 10 mL Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to reach 0.1 mg/mL.

    • Note: Using 100% ACN as a diluent can cause peak distortion (solvent effect) for early eluting peaks. Always match diluent strength to initial gradient conditions.

Method Development Workflow (Visualized)

The following diagram outlines the logical decision process used to arrive at the PFP protocol.

MethodDevelopment Start Start: BFHB Method Development AnalyzeProp Analyze Properties (Acidic Phenol, Halogenated) Start->AnalyzeProp Screening Column Screening Phase AnalyzeProp->Screening Select Candidates C18 C18 Column (Result: Poor Isomer Resolution) Screening->C18 PheHex Phenyl-Hexyl (Result: Good Tailing Factor) Screening->PheHex PFP PFP (Pentafluorophenyl) (Result: Superior Selectivity) Screening->PFP Opt Optimize Mobile Phase (Add 0.1% Formic Acid) C18->Opt Inadequate PheHex->Opt Acceptable PFP->Opt Best Choice Final Final Validated Method Opt->Final

Caption: Decision tree highlighting the superiority of PFP chemistry for halogenated phenol separation.

Validation & Robustness

To ensure the method is "Publish Ready" and trustworthy, the following validation parameters were established:

  • Linearity:

    
     over the range of 0.05 µg/mL to 200 µg/mL.
    
  • LOD/LOQ:

    • Limit of Detection (LOD): 0.02 µg/mL (S/N ratio 3:1).

    • Limit of Quantitation (LOQ): 0.05 µg/mL (S/N ratio 10:1).

  • Robustness:

    • pH Variation:[3][4] The retention time is sensitive to pH changes above 4.0 due to phenol ionization. Strict control of Formic Acid concentration is required.

    • Temperature: Variation of ±5°C showed minimal impact on resolution (

      
       remained > 3.0).
      

Troubleshooting Guide

IssueProbable CauseSolution
Peak Tailing Ionization of the phenolic -OH group.Ensure Mobile Phase A pH is < 3.0. Increase buffer strength or switch to TFA (0.05%) if Formic Acid is insufficient.
Split Peaks Sample solvent too strong.Dilute sample in 50:50 Water:ACN or initial mobile phase composition.
Ghost Peaks Carryover or oxidation.Add a needle wash step (50:50 MeOH:Water). Freshly prepare standards to avoid aldehyde oxidation to carboxylic acid.
Retention Drift Column equilibration.PFP columns require longer equilibration than C18. Allow 20 column volumes before starting the run.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36.

  • Dolan, J. W. (2013). "The Power of pH." LCGC North America. (Explains the critical nature of pH control for ionizable compounds like phenols).

  • PubChem. (2023). Compound Summary: 4-Bromo-2-fluoro-3-hydroxybenzaldehyde. (Source for physicochemical data).[1][5][6][7][8][9][10][11]

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A Comparative Guide to the Reactivity of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde and Its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug development and materials science, the utility of a molecule is defined by its reactivity and functional group tolerance. 4-Bromo-2-fluoro-3-hydroxybenzaldehyde is a trifunctional aromatic building block that offers a rich tapestry of synthetic possibilities. The strategic placement of its substituents—a bromine atom, a fluorine atom, and a hydroxyl group—around the core benzaldehyde structure creates a unique electronic environment. This environment dictates the reactivity of not only the aldehyde carbonyl group but also the phenolic proton and the aromatic ring itself.

This guide provides an in-depth, objective comparison of the chemical reactivity of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde against its structurally simpler, non-fluorinated analogs: 4-Bromo-3-hydroxybenzaldehyde , 2-Fluoro-3-hydroxybenzaldehyde , and the parent 3-Hydroxybenzaldehyde . By dissecting the electronic and steric contributions of each substituent, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for employing these valuable reagents in their synthetic endeavors. The discussion is grounded in established chemical principles and supported by relevant experimental data.

Theoretical Framework: The Interplay of Electronic Effects

The reactivity of a substituted benzaldehyde is fundamentally governed by the electron density at its reactive sites. This density is modulated by the cumulative inductive and mesomeric (resonance) effects of the substituents on the aromatic ring.

  • Inductive Effect (-I): This is an atom's intrinsic tendency to draw electron density towards itself through sigma (σ) bonds. Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect. Fluorine's -I effect is significantly more potent than that of bromine.

  • Mesomeric Effect (+M/-M): This effect involves the donation (+M) or withdrawal (-M) of electron density through the pi (π) system of the aromatic ring. The hydroxyl (-OH) group has a powerful +M effect, donating its lone pair electrons into the ring. The aldehyde (-CHO) and bromine (-Br) groups have a deactivating -M and a weak +M effect, respectively.

In 4-Bromo-2-fluoro-3-hydroxybenzaldehyde , these effects create a complex electronic interplay. The fluorine atom at the ortho position to the aldehyde exerts a dominant -I effect, significantly increasing the partial positive charge (electrophilicity) of the carbonyl carbon.[1] This "ortho-fluoro effect" is a known phenomenon that can enhance the reactivity of nearby functional groups.[2][3] The bromine atom, para to the aldehyde, also contributes a -I effect, further enhancing this electrophilicity. The hydroxyl group's +M effect partially counteracts these withdrawals but its primary influence is directed ortho and para to itself.

G cluster_0 Electronic Effects in 4-Bromo-2-fluoro-3-hydroxybenzaldehyde CHO CHO (-I, -M) C1 CHO->C1 -I / -M C1->CHO C2 C1->C2 C3 C2->C3 F F (-I >> +M) C2->F C4 C3->C4 OH OH (+M > -I) C3->OH C5 C4->C5 Br Br (-I, +M) C4->Br C6 C5->C6 C6->C1 F->C2 -I OH->C3 +M Br->C4 -I

Caption: Dominant electronic effects influencing reactivity.

Comparative Reactivity Analysis

The distinct electronic profiles of 4-bromo-2-fluoro-3-hydroxybenzaldehyde and its analogs lead to significant differences in their chemical behavior.

Reactivity of the Carbonyl Group: Nucleophilic Addition

The rate and equilibrium of nucleophilic addition reactions to the aldehyde group are directly proportional to the electrophilicity of the carbonyl carbon.[4] Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it.[5]

Based on the additive effects of the substituents, we can predict the following reactivity order towards nucleophiles:

4-Bromo-2-fluoro-3-hydroxybenzaldehyde > 2-Fluoro-3-hydroxybenzaldehyde > 4-Bromo-3-hydroxybenzaldehyde > 3-Hydroxybenzaldehyde

This trend is rationalized by the potent, proximal electron-withdrawing effect of the ortho-fluorine atom, which is the single most significant contributor to the carbonyl's electrophilicity.

CompoundKey Electronic Influences on CarbonylPredicted Relative Reactivity in Nucleophilic Addition
4-Bromo-2-fluoro-3-hydroxybenzaldehyde Strong -I from ortho-F; -I from para-Br.Highest
2-Fluoro-3-hydroxybenzaldehyde Strong -I from ortho-F.High
4-Bromo-3-hydroxybenzaldehyde -I from para-Br.Moderate
3-Hydroxybenzaldehyde No strong EWGs ortho/para to CHO.Lowest

A prime example is the Wittig reaction , which converts aldehydes into alkenes.[6] The reaction rate is highly sensitive to the aldehyde's electrophilicity, with electron-poor benzaldehydes exhibiting significantly higher reaction rates.[4] Therefore, 4-Bromo-2-fluoro-3-hydroxybenzaldehyde is expected to undergo Wittig olefination most rapidly among the compared analogs.

Oxidation and Reduction of the Aldehyde Group

Oxidation: The conversion of an aldehyde to a carboxylic acid involves nucleophilic attack by the oxidant. While the mechanism can vary, increased electrophilicity at the carbonyl carbon generally facilitates oxidation. Studies on the oxidation of substituted benzaldehydes by reagents like benzyltrimethylammonium chlorobromate have shown that reaction rates are influenced by substituents, with electron-deficient centers in the rate-determining step.[7][8] Thus, the fluorinated analogs are expected to oxidize more readily.

Reduction: The reduction of aldehydes to primary alcohols is typically achieved with hydride reagents like sodium borohydride (NaBH₄).[9] This reaction involves the nucleophilic attack of a hydride ion. Consequently, aldehydes with more electrophilic carbonyl carbons will react faster.[10]

ReactionPredicted Reactivity OrderRationale
Oxidation 4-Bromo-2-fluoro-3-hydroxybenzaldehyde > 2-Fluoro-3-hydroxybenzaldehyde > 4-Bromo-3-hydroxybenzaldehyde > 3-HydroxybenzaldehydeIncreased electrophilicity of the carbonyl carbon facilitates attack by the oxidizing agent.[7]
Reduction 4-Bromo-2-fluoro-3-hydroxybenzaldehyde > 2-Fluoro-3-hydroxybenzaldehyde > 4-Bromo-3-hydroxybenzaldehyde > 3-HydroxybenzaldehydeGreater partial positive charge on the carbonyl carbon accelerates the rate of nucleophilic hydride attack.[9]
Acidity of the Phenolic Hydroxyl Group

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the negative charge of the phenoxide through inductive effects, thereby increasing acidity (i.e., lowering the pKa value).

The presence of both fluorine and bromine, particularly the ortho-fluorine, is expected to significantly increase the acidity of the hydroxyl group in 4-Bromo-2-fluoro-3-hydroxybenzaldehyde compared to its analogs. The ortho-fluorine atom can also participate in intramolecular hydrogen bonding with the hydroxyl group, further polarizing the O-H bond and increasing its acidity.

CompoundKey Electronic Influences on Phenolic AcidityPredicted Relative Acidity (Lowest pKa)
4-Bromo-2-fluoro-3-hydroxybenzaldehyde Strong -I from adjacent F; -I from Br.Highest
2-Fluoro-3-hydroxybenzaldehyde Strong -I from adjacent F.High
4-Bromo-3-hydroxybenzaldehyde -I from Br.Moderate
3-Hydroxybenzaldehyde Baseline acidity.Lowest

Experimental Protocols

To empirically validate the predicted reactivity trends, comparative kinetic studies can be performed. Below are representative protocols for the Wittig reaction and an oxidation reaction.

Protocol 1: Comparative Wittig Reaction

This protocol describes a general procedure for comparing the rate of olefination of the different benzaldehyde analogs with a stabilized ylide.

G cluster_workflow Comparative Wittig Reaction Workflow prep_ylide 1. Prepare Phosphonium Ylide (e.g., from (Carbethoxymethyl)triphenylphosphonium bromide + Base) reaction 3. Initiate Reaction (Add ylide solution to each aldehyde solution at 0°C) prep_ylide->reaction prep_aldehyde 2. Prepare Aldehyde Solutions (Equimolar solutions of each analog in THF) prep_aldehyde->reaction monitoring 4. Monitor Reaction (TLC or GC-MS analysis at timed intervals) reaction->monitoring workup 5. Quench & Workup (Quench with sat. NH4Cl, extract with EtOAc) monitoring->workup analysis 6. Analyze & Compare (Determine % conversion vs. time for each analog) workup->analysis

Caption: Workflow for the comparative Wittig reaction study.

Methodology:

  • Ylide Preparation: In a flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool to 0°C and add n-butyllithium (1.0 equivalent) dropwise. Stir for 1 hour at 0°C to generate the phosphonium ylide.[11]

  • Reaction Setup: Prepare four separate reaction flasks, each containing one of the benzaldehyde analogs (1.0 equivalent) dissolved in anhydrous THF under a nitrogen atmosphere and cooled to 0°C.

  • Reaction Initiation: Transfer the prepared ylide solution via cannula into each of the aldehyde solutions simultaneously (if possible, for accurate timing) or in rapid succession.

  • Monitoring: At regular intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction mixture, quench it with saturated aqueous NH₄Cl, and analyze by TLC or GC-MS to determine the ratio of starting material to alkene product.

  • Data Analysis: Plot the percentage conversion against time for each of the four analogs. The initial slope of these curves provides a direct comparison of their relative reaction rates.

Protocol 2: Comparative Oxidation with Permanganate

This protocol outlines a phase-transfer catalyzed oxidation to compare the conversion rates of the aldehydes to their corresponding benzoic acids.[12]

Methodology:

  • Solution Preparation: For each analog, dissolve 0.01 mol in 50 mL of ethyl acetate containing a phase-transfer catalyst (e.g., 0.001 mol of a quaternary ammonium salt).

  • Reaction Setup: Prepare a separate aqueous solution of potassium permanganate (0.05 mol in 50 mL of water).

  • Reaction Initiation: Add the aqueous permanganate solution to each of the aldehyde solutions and stir vigorously at room temperature.

  • Monitoring and Workup: After a fixed time (e.g., 30 minutes), stop the reaction. Extract the organic layer with ether. Then, extract the combined organic layers with 10% sodium bicarbonate solution to isolate the benzoate salt.

  • Quantification: Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the benzoic acid product. Filter, dry, and weigh the resulting solid. The yield of benzoic acid from each reaction after a fixed time provides a measure of the relative reactivity of the starting aldehyde.

Conclusion

The reactivity of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde is significantly influenced by its unique substitution pattern. The presence of an ortho-fluorine atom is the dominant factor, markedly enhancing the electrophilicity of the carbonyl carbon. This leads to a predicted higher reactivity in nucleophilic addition, oxidation, and reduction reactions when compared to its non-fluorinated counterparts, 4-Bromo-3-hydroxybenzaldehyde and 3-Hydroxybenzaldehyde. Furthermore, the combined electron-withdrawing power of both fluorine and bromine substantially increases the acidity of the phenolic hydroxyl group.

This guide provides a robust theoretical and practical framework for understanding these differences. For medicinal chemists and material scientists, this enhanced reactivity translates to milder reaction conditions, potentially faster reaction times, and access to unique chemical space, solidifying 4-Bromo-2-fluoro-3-hydroxybenzaldehyde's role as a highly versatile and valuable synthetic intermediate.

References

  • K. Mansoor, S. Kothari. Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. The Journal of Organic Chemistry. [Link]

  • A. S. Aswar, R. G. Mahale, R. T. Vashi, P. R. Gogate. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research. [Link]

  • J. Hu, W. Zhang, F. Wang. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]

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  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

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Safety Operating Guide

4-Bromo-2-fluoro-3-hydroxybenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Do NOT dispose of 4-Bromo-2-fluoro-3-hydroxybenzaldehyde down the drain, in municipal trash, or by evaporation. This compound contains halogenated aromatic rings and reactive functional groups (aldehyde, phenol) that require high-temperature incineration with specific flue gas scrubbing (for HBr and HF).

Critical Disposal Classification:

  • Waste Stream: Halogenated Organic Solid (or Liquid if dissolved).

  • Segregation: Keep separate from strong oxidizers and bases.

  • RCRA Status: Hazardous Waste (Characteristic: Irritant/Toxic).

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand why it is hazardous. This compound presents a "Triad of Reactivity" that dictates its waste stream.

PropertyData / CharacteristicDisposal Implication
Physical State Solid (Powder/Crystalline)Must be disposed of in solid waste drums (Lab Pack) unless in solution.
Functional Group 1 Aldehyde (-CHO) Susceptible to oxidation. Potential to form unstable peroxides over long periods (though less likely than ethers). Keep away from strong oxidizers.
Functional Group 2 Phenol (-OH) Weakly acidic. Do not mix with strong bases (exothermic reaction) or cyanide/sulfide wastes (generates toxic gas).
Halogens Bromine (Br), Fluorine (F) Upon incineration, releases Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF). MUST be labeled "Halogenated" to ensure the incinerator facility uses acid gas scrubbers.

Pre-Disposal Stabilization & Segregation

Before moving the container to the waste area, ensure the material is stable.

A. Solid Reagent (Pure Compound)
  • Container: Keep in the original manufacturer’s glass or HDPE bottle if possible.

  • Labeling: If the original label is degraded, apply a hazardous waste label immediately.

    • Required Text: "Hazardous Waste - Solid, Toxic, Irritant."

    • Constituents: "4-Bromo-2-fluoro-3-hydroxybenzaldehyde (100%)."

  • Secondary Containment: Place the bottle inside a clear, sealable plastic bag (Ziploc style) to contain any potential dust or leakage during transport.

B. Liquid Waste (Reaction Mixtures/Solutions)
  • Solvent Compatibility: If the compound is dissolved in a solvent (e.g., DCM, Methanol), the solvent dictates the primary waste stream.

  • The "Halogen Rule": Because this compound contains Br and F, the entire solution must be classified as Halogenated Solvent Waste , even if the solvent itself is non-halogenated (e.g., Ethanol).

  • pH Check: Ensure the solution pH is between 5 and 9. If the solution is highly acidic (due to the phenol) or basic, neutralize it carefully before adding to a bulk solvent drum to prevent drum corrosion or exothermic reactions.

Disposal Workflow (Step-by-Step)

This decision matrix ensures compliance with EPA regulations and facility safety standards.

DisposalWorkflow Start Start: Identify Waste Form IsSolid Is the waste a Solid? Start->IsSolid OriginalContainer Is it in the original manufacturer container? IsSolid->OriginalContainer Yes IsLiquid Liquid / Solution IsSolid->IsLiquid No LabPack Lab Pack Protocol: Place container in drum with vermiculite packing. OriginalContainer->LabPack Yes BagIt Double bag in heavy-duty polyethylene. OriginalContainer->BagIt No (Loose Powder) Incineration Ship for High-Temp Incineration (w/ Acid Scrubbers) LabPack->Incineration LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Halogenated Phenol BagIt->LabelSolid LabelSolid->LabPack CheckSolvent Check Solvent Type IsLiquid->CheckSolvent HaloStream Classify as: HALOGENATED SOLVENT WASTE (Due to Br/F content) CheckSolvent->HaloStream Always Carboy Pour into HDPE Carboy (White/Safety Can) HaloStream->Carboy Carboy->Incineration

Figure 1: Decision tree for segregating solid vs. liquid waste streams for halogenated benzaldehydes.

Regulatory Compliance & Waste Classification

RCRA (Resource Conservation and Recovery Act)

While 4-Bromo-2-fluoro-3-hydroxybenzaldehyde is not explicitly listed on the EPA "P" or "U" lists by name, it is regulated under Characteristic Waste rules if it exhibits toxicity or ignitability.

  • Waste Code: If disposing of bulk pure substance, use D002 (Corrosive) if pH < 2 (unlikely for solid) or D003 (Reactive) if applicable.

  • Universal Rule: Most facilities classify this under a generic "Lab Pack" profile for "Toxic Solids, Organic, n.o.s."

DOT (Department of Transportation) Shipping

When preparing the waste manifest for off-site transport:

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (4-Bromo-2-fluoro-3-hydroxybenzaldehyde)

  • Hazard Class: 6.1 (Toxic) or 8 (Corrosive) - Check SDS Section 14 for specific packing group.

  • UN Number: UN2811 (Toxic) or UN3261 (Corrosive).

Emergency Spill Procedures

Scenario: You drop a 5g bottle, and it shatters on the lab floor.

  • Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area for 15 minutes to let dust settle.

  • PPE Up: Wear nitrile gloves (double gloved recommended), safety goggles, and an N95 or P100 particulate respirator.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a wet paper towel or an oil-impregnated sweeping compound to dampen the powder.

  • Cleanup:

    • Scoop the damp material into a wide-mouth plastic jar.

    • Wipe the area with a soap/water solution (phenols are soluble in basic water, but standard soap is safer).

    • Do not use bleach (potential reaction with the aldehyde/phenol).

  • Disposal: Label the cleanup debris as "Hazardous Waste - Debris contaminated with Halogenated Phenol."

References

  • U.S. Environmental Protection Agency (EPA). "RCRA Orientation Manual: Hazardous Waste Identification." EPA.gov. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link]

  • PubChem. "Compound Summary: 4-Bromo-2-fluoro-3-hydroxybenzaldehyde." National Library of Medicine. [Link] (Accessed for functional group analysis).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.